Noralfentanil

Catalog No.
S581601
CAS No.
61086-18-8
M.F
C16H24N2O2
M. Wt
276.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Noralfentanil

CAS Number

61086-18-8

Product Name

Noralfentanil

IUPAC Name

N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

InChI

InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3

InChI Key

ULOZGJWEIWAWML-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-[4-(methoxymethyl)-4-piperidinyl]-N-phenyl-propanamide; N-[4-(Methoxymethyl)piperidin-4-yl]-N-phenylpropionamide; Norsufentanil; R 30451

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC

The exact mass of the compound Norsufentanil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Noralfentanil: Pharmacokinetic Properties and Analytical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Metabolic Profile

Noralfentanil is the major N-dealkylated metabolite of the synthetic opioid alfentanil. The core metabolic pathway and its position are summarized below.

G Alfentanil Alfentanil Metabolism Metabolism Alfentanil->Metabolism N-dealkylation This compound This compound Metabolism->this compound Primary Metabolite

Diagram of the primary metabolic pathway for Alfentanil.

The following table summarizes the key chemical and metabolic characteristics of this compound.

Property Description
Chemical Formula C({16})H({24})N({2})O({2}) [1]
Molecular Weight 276.381 g/mol [1]
Metabolic Pathway N-dealkylation at the piperidine nitrogen of alfentanil [2]
Primary Role Major human metabolite of Alfentanil [2] [3]
Quantitative Pharmacokinetic Data

Experimental data from human studies reveals key quantitative aspects of this compound formation and detection.

Parameter Value / Range Context
Urinary Excretion (of dose) ~30% Recovered as this compound after a 1-hour IV alfentanil infusion [2]
Plasma Concentration Range (for assay) 0.4 - 10 ng/mL Linear range of a validated GC-MS method [3]
Analytical Extraction Efficiency > 99% Using a basic extraction and GC-MS method [3]
Experimental Protocol: GC-MS Analysis in Plasma

Here is a detailed methodology for the simultaneous determination of alfentanil and this compound in human plasma, as cited in the literature [3].

1. Sample Preparation and Extraction

  • Extraction: Plasma samples are extracted under basic conditions.
  • Derivatization: The this compound metabolite is converted to its pentafluoropropionyl derivative to enhance its analytical properties for GC-MS detection.

2. Instrumental Analysis (GC-MS)

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
  • Purpose: Simultaneous quantification of alfentanil and this compound.
  • Performance: The method demonstrates a linear response ((r^2 = 0.99)) over the specified ranges and is suitable for processing numerous samples for pharmacokinetic studies [3].

3. Method Applications

  • This protocol enables the detailed study of the simultaneous disposition (pharmacokinetics) of both the parent drug (alfentanil) and its major metabolite (this compound) in plasma after intravenous administration [3].
Research Implications and Context
  • Extensive Metabolism of Alfentanil: The fact that this compound is a major metabolite while unchanged alfentanil represents only 0.16-0.47% of the excreted dose underscores that alfentanil undergoes extensive and rapid metabolism in humans [2].
  • Activity of Metabolites: For related opioids like fentanyl, the N-dealkylated metabolite (norfentanyl) has been found to possess significantly lower opioid-like activity compared to the parent drug. This suggests this compound is likely a marker of exposure rather than a primary contributor to alfentanil's pharmacological effects [4].
  • Prolonged Detection Windows: Research on fentanyl and norfentanyl shows that with repeated use, lipophilic opioids and their metabolites can be detected in urine for a surprisingly long time (over two weeks in some cases) due to accumulation in fatty tissues and slow release [5]. This is a critical consideration for interpreting toxicology results.
Knowledge Gaps and Future Research

The available information is primarily from historical studies. A modern, in-depth technical guide would require updated research to clarify:

  • Full Pharmacokinetic Parameters of this compound itself (e.g., half-life, volume of distribution, clearance).
  • Protein Binding and lipophilicity (LogP) data specific to the metabolite.
  • Potential for further metabolism of this compound.
  • Comprehensive clinical toxicokinetics, especially in the context of misuse.

References

Noralfentanil biosynthesis and endogenous formation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of Noralfentanil

The table below summarizes the available basic chemical information for this compound:

Property Description
Role Metabolite and synthetic precursor of alfentanil [1] [2].
IUPAC Name Information not available in search results.
Chemical Formula C({16})H({24})N({2})O({2}) [3].
CAS Number Information not available in search results.
Endogenous Formation No evidence found; identified as a synthetic compound [2].

This compound as a Synthetic Precursor

International controlled substance lists now include this compound due to its role in illicit drug manufacturing [2]. It is one of several precursors used in various synthesis routes for fentanyl-type opioids.

The following diagram illustrates the conceptual relationship between alfentanil and its metabolite this compound, and this compound's role as a synthetic precursor:

Alfentanil Alfentanil This compound This compound Alfentanil->this compound Metabolism (CYP3A4) This compound->Alfentanil Synthetic Precursor

Insights for Research and Development

For researchers in drug development and forensic toxicology, understanding the metabolism of parent drugs and the properties of their precursors is crucial.

  • Metabolic Pathway of Alfentanil: Alfentanil is primarily metabolized by the CYP3A4 enzyme [4] [5]. This compound is formed through N-dealkylation, a common metabolic reaction for fentanyl analogs [6].
  • General Metabolic Pathways for Fentanyl Analogs: The major metabolic pathways for fentanyl and its analogs include [6]:
    • Hydrolysis (amides, esters)
    • Oxidation (hydroxylation, N-dealkylation)
    • Conjugation (glucuronidation, sulfation)

Suggested Experimental Approaches

While specific protocols for this compound were not found, established methods for studying similar compounds can be applied:

  • In Vitro Metabolism Studies: Use human liver microsomes or hepatocytes to investigate the metabolism of alfentanil and confirm this compound as a metabolite [6].
  • Analytical Identification and Quantification: Employ LC-HRMS/MS for high-sensitivity detection and structural characterization of this compound and other metabolites in biological samples [6] [7].
  • Toxicological Activity Screening: Assess the potential opioid receptor activity of this compound using cell-based assays (e.g., measuring cAMP inhibition or β-arrestin recruitment) expressing the human μ-opioid receptor [6].

References

Quantitative Binding Affinity of Fentanyl Analogs

Author: Smolecule Technical Support Team. Date: February 2026

While noralfentanil is not listed, the table below summarizes the binding affinities of several well-characterized fentanyl analogs for the MOR to provide a reference for their relative potency. Binding affinity (Ki) values are typically measured in nanomolars (nM), with lower values indicating higher potency [1] [2].

Compound Reported Potency/Relative Affinity Notes / Experimental Context
Carfentanil ~10,000x morphine; sub-nanomolar Ki Estimated from animal studies & computational models; extremely high potency [1] [2].
Lofentanil Sub-nanomolar Ki Similar to carfentanil; very high potency and long duration of action [1].
Fentanyl 50-100x morphine Baseline for comparison; clinical reference agonist [2].
Sufentanil Higher than fentanyl Pharmaceutical analog with high potency [1].
Acetylfentanyl Lower than fentanyl Illicit analog with reduced potency compared to fentanyl [2].
Fentanyl (In silico docking score) -12.3 kcal/mol Computational data from molecular docking model for comparison [1].
Carfentanil (In silico docking score) -13.5 kcal/mol Lower (more negative) score correlates with higher predicted binding affinity [1].

Experimental Protocols for Assessing MOR Binding

To obtain data like that in the table, researchers use a combination of experimental and computational methods. Here are detailed protocols for key techniques cited in the literature.

Radioligand Competitive Binding Assay

This is a standard experimental method for directly measuring a ligand's affinity for the MOR.

  • Objective: To determine the equilibrium inhibition constant (Ki) of an unlabeled test compound (e.g., a fentanyl analog) by measuring its ability to compete with a known radioactive ligand for binding to the MOR.
  • Detailed Workflow:
    • Membrane Preparation: Isolate cell membranes from a model system expressing the MOR, such as transfected cell lines (e.g., HEK293T) or fresh mammalian lymphocytes [3].
    • Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled opioid antagonist (e.g., [³H]-naloxone or [³H]-diprenorphine) and varying concentrations of the unlabeled test compound [3].
    • Separation and Measurement: Filter the mixture to separate membrane-bound radioactivity from free radioligand. Measure the radioactivity on the filters using a scintillation counter.
    • Data Analysis: The data is fit to a competition curve to determine the IC50 (concentration of test compound that displaces 50% of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
  • Key Controls: Include wells with excess unlabeled naloxone to determine non-specific binding, which is subtracted from total binding to calculate specific binding [3].
Molecular Docking for Binding Affinity Prediction

Computational models like molecular docking are increasingly used to predict the binding affinity of new, uncharacterized analogs, especially when experimental data is scarce [1].

  • Objective: To predict the binding pose and relative binding affinity of a ligand within the MOR binding pocket using computational simulation.
  • Detailed Workflow:
    • Structure Preparation:
      • Receptor: Use a high-resolution crystal structure of the active-state MOR (e.g., PDB ID: 5C1M). The structure is prepared by assigning protonation states to titratable residues and performing energy minimization to remove steric clashes [1] [4].
      • Ligand: The small molecule structure (e.g., fentanyl analog) is energy-minimized and prepared in its protonated form.
    • Docking Simulation:
      • The ligand is docked into the orthosteric binding site of the MOR using a placement algorithm (e.g., Triangle Matcher).
      • An induced fit protocol is often used, which allows for side-chain flexibility in the receptor upon ligand binding for a more accurate pose prediction [1].
    • Scoring and Analysis:
      • The binding affinity is predicted using a scoring function (e.g., GBVI/WSA) that evaluates non-covalent interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) to generate a binding score (in kcal/mol) [1].
      • Lower (more negative) scores indicate stronger predicted binding. The process is typically repeated multiple times to ensure reproducibility [1].
  • Validation: The method is validated by correlating the docking scores of known opioids with their experimentally determined binding affinities [1].

The relationship between the computational and experimental workflows can be visualized as follows:

G Exp Experimental Binding Data V Model Validation Exp->V Comp Computational Prediction P1 Protein Structure Preparation (e.g., MOR PDB: 5C1M) Comp->P1 P2 Ligand Structure Preparation P1->P2 P3 Molecular Docking Simulation (Induced Fit Protocol) P2->P3 P4 Pose Scoring & Analysis (e.g., GBVI/WSA) P3->P4 P4->V

References

Alfentanil: Pharmacology and Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

Alfentanil is a synthetic, short-acting opioid analgesic and a derivative of fentanyl. The following table summarizes its key characteristics based on the information found [1].

Aspect Description
Classification Synthetic opioid analgesic, small-molecule derivative of fentanyl [1].
Mechanism of Action Agonist of the μ-opioid receptor (a G-protein coupled receptor). Binding inhibits pain signal transmission, causing analgesia, euphoria, and respiratory depression [1].
Primary Toxicity Respiratory depression is the most significant and potentially life-threatening acute toxicity, common to all fentanyl-related opioids [2] [3] [1].
Metabolism Extensive hepatic metabolism, primarily via the CYP3A4 enzyme [1].
Elimination Half-Life 1.5 to 1.8 hours [1].
Protein Binding 92% [1].
Excretion Primarily renal; ~1% of unchanged drug excreted in urine [1].

Research Context for Fentanyl Analogs

The lack of specific data on Noralfentanil is not surprising. Research indicates that the market for new synthetic opioids (NSOs) is dynamic, with new "fentalogs" appearing rapidly [4]. Much of the current understanding of these compounds comes from post-mortem toxicology findings, and analytical reference standards for new analogs are often not commercially available, posing a challenge for researchers [5] [6].

For a compound like this compound, its toxicity would be anticipated based on the known metabolism of other fentanyl analogs. Metabolism generally involves reactions like hydroxylation, N-dealkylation, and O-dealkylation [4]. The resulting metabolites can have varying levels of opioid activity, which is crucial for interpreting intoxication cases [4].

How I Can Assist Your Research

While I could not find data on this compound, I can still help you create visualizations for your research on related compounds. Below is an example of a signaling pathway diagram for Alfentanil using Graphviz DOT language, which you can adapt.

Alfentanil_Signaling Alfentanil Alfentanil (Agonist) MOR μ-Opioid Receptor (MOR) (GPCR) Alfentanil->MOR Binds G_protein G-protein (Gαβγ) MOR->G_protein Activates K_channel K+ Channel G_protein->K_channel Opens ↑ K+ Efflux Ca_channel Ca2+ Channel (N-type) G_protein->Ca_channel Closes ↓ Ca2+ Influx cAMP ↓ cAMP Production G_protein->cAMP Effects Effects: Analgesia, Respiratory Depression K_channel->Effects Hyperpolarization ↓ Neuronal Excitability Ca_channel->Effects ↓ Neurotransmitter Release cAMP->Effects

Diagram: Proposed μ-opioid receptor signaling pathway for Alfentanil-mediated cellular effects.

References

Noralfentanil pharmacological activity research

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile and Metabolic Pathway

Noralfentanil is formed via N-dealkylation of alfentanil, a reaction primarily mediated by the cytochrome P-450 3A4 (CYP3A4) enzyme [1]. The following table summarizes the core pharmacological and metabolic characteristics of this compound.

Characteristic Description
Parent Drug Alfentanil [1] [2] [3]
Formation Pathway Oxidative N-dealkylation at the piperidine nitrogen [1] [3]
Primary Metabolizing Enzyme Cytochrome P-450 3A4 (CYP3A4) [1]
Key Evidence This compound formation in human liver microsomes strongly correlated with nifedipine oxidation (a CYP3A4 marker); activity was inhibited by anti-P-450 3A4 antibodies and selective chemical inhibitors like troleandomycin [1]
Quantitative Significance Accounts for approximately 30% of the excreted dose in humans, making it the major metabolite [3]
Opioid Receptor Activity Significantly less potent than alfentanil or morphine; considered inactive or weakly active [4]

Experimental Protocols for Key Assays

Identification of Metabolic Determinants

This methodology established CYP3A4 as the principal enzyme responsible for this compound formation [1].

  • 1. Enzyme Activity Correlation: Human liver microsomes from multiple donors were analyzed for this compound formation activity. This activity was correlated with the activity of marker reactions for specific P-450 enzymes:
    • Nifedipine oxidation for CYP3A4 [1]
    • Phenacetin O-deethylation for CYP1A2 [1]
    • Chlorzoxazone 6-hydroxylation for CYP2E1 [1]
    • (S)-Mephenytoin 4'-hydroxylation for CYP2C enzymes [1]
  • 2. Immunoinhibition: Antibodies specific to human P-450 enzymes (including anti-P-450 3A4) were incubated with human liver microsomes, and the residual alfentanil oxidation activity was measured [1].
  • 3. Chemical Inhibition: Selective chemical inhibitors were used:
    • Gestodene and Troleandomycin (CYP3A4 inhibitors) [1]
    • 7,8-Benzoflavone (inhibitor of the reconstituted P-450 3A4 system) [1]

The experimental workflow for identifying the enzyme responsible for this compound formation is as follows:

G Start Human Liver Microsomes A Enzyme Activity Correlation Start->A B Immunoinhibition Assay Start->B C Chemical Inhibition Assay Start->C Result Identify Primary Enzyme A->Result Correlation with CYP3A4 marker B->Result Anti-CYP3A4 antibody inhibits activity C->Result CYP3A4 inhibitors block formation

Quantification in Human Plasma

This gas chromatography-mass spectrometry (GC-MS) method allows for the simultaneous determination of alfentanil and this compound in plasma for pharmacokinetic studies [2].

  • 1. Sample Preparation: Alfentanil and this compound are extracted from alkalinized human plasma using a basic solvent extraction [2].
  • 2. Derivatization: The extracted this compound is converted to its pentafluoropropionyl derivative to improve its analytical properties [2].
  • 3. GC-MS Analysis: The derivatives are separated and quantified using gas chromatography-mass spectrometry [2].
  • 4. Key Validation Parameters:
    • Linearity: 5-500 ng/mL for alfentanil; 0.4-10 ng/mL for this compound (r² = 0.99) [2].
    • Extraction Efficiency: >99% for this compound; 70% for alfentanil [2].

Metabolic Pathway of Alfentanil to this compound

The major and minor metabolic pathways of alfentanil, leading to this compound and other metabolites, are summarized below. This integrates findings from human studies that show qualitative similarity to metabolic patterns in animal models [3].

G Alfentanil Alfentanil This compound This compound (Primary Metabolite) Alfentanil->this compound CYP3A4 N-dealkylation A Aromatic Hydroxylation Alfentanil->A B N-dealkylation (piperidine ring) Alfentanil->B C O-Demethylation Alfentanil->C D Amide Hydrolysis & N-acetylation Alfentanil->D Phase2 Phase II Metabolism (Glucuronidation) A->Phase2 C->Phase2

Research Implications and Conclusions

  • Pharmacological Inactivity: this compound is a major but inactive metabolite. This contrasts with some other opioid metabolites (like morphine from codeine) that are active, and indicates that alfentanil's activity is not dependent on this conversion [4].
  • Clinical and Forensic Significance: In clinical pharmacology, this compound levels can be used as a marker for alfentanil exposure and CYP3A4 metabolic activity [1] [2]. In forensic toxicology, identifying this compound helps confirm alfentanil use [5].
  • Safety Considerations: The extensive and rapid metabolism to an inactive compound is a positive safety feature of alfentanil, as it limits the accumulation of active drug. The understanding that CYP3A4 is the primary enzyme involved is critical for predicting potential drug-drug interactions with CYP3A4 inhibitors or inducers [1].

References

Comprehensive Analytical Methods for Noralfentanil Detection Using LC-MS/MS: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Noralfentanil is a primary metabolite of alfentanil, a potent synthetic opioid used in clinical anesthesia. The detection and quantification of this compound in biological matrices has gained significant importance in clinical toxicology and forensic science due to the rising abuse of synthetic opioids and the need to document consumption in overdose cases. As a metabolite, this compound serves as a crucial exposure biomarker, providing valuable information about alfentanil metabolism and elimination, with extended detection windows compared to the parent compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for this compound analysis due to its exceptional sensitivity, specificity, and ability to detect trace levels in complex biological matrices.

The analysis of this compound presents significant analytical challenges due to its low concentrations in biological samples (typically ng/mL to pg/mL range), the complexity of biological matrices, and the presence of potentially interfering substances. This application note provides comprehensive methodologies and protocols for the reliable detection and quantification of this compound in various biological matrices, including whole blood, urine, and hair, using LC-MS/MS techniques. These methods have been validated according to forensic science standards and implemented in operational toxicology laboratories, providing researchers and analytical scientists with robust tools for documenting this compound exposure in clinical and forensic contexts [1] [2].

Analytical Methods and Conditions

Sample Preparation Techniques

Proper sample preparation is critical for accurate this compound detection, as it effectively removes matrix interferences and concentrates the analyte, enhancing method sensitivity and reliability. The choice of preparation technique varies depending on the biological matrix being analyzed:

Table 1: Sample Preparation Methods for Different Biological Matrices

Matrix Preparation Technique Key Steps Internal Standards
Whole Blood Liquid-Liquid Extraction (LLE) 1 mL blood + 2 mL ammonium acetate buffer (pH 6) + 3 mL dichloromethane; vortex, centrifuge, evaporate organic layer, reconstitute in mobile phase Alfentanil-D5, Norfentanyl-D5 [2]
Urine Dilution and Direct Injection Dilute 100 μL urine with 300 μL LC-MS grade water; vortex and centrifuge before injection Acetyl norfentanyl-D5, Fentanyl-D5 [2]
Hair Solid Phase Extraction (SPE) Wash with acetone and dichloromethane; pulverize, incubate in methanol, evaporate, reconstitute in mobile phase Fentanyl-D5 [2]

For whole blood analysis, liquid-liquid extraction provides excellent clean-up of complex matrices and achieves high recovery rates for this compound. The method employs dichloromethane as the extraction solvent after protein precipitation with ammonium acetate buffer, followed by evaporation and reconstitution in mobile phase compatible solvents. For urine samples, a simple dilution approach is often sufficient due to the less complex matrix and higher concentrations of this compound typically found in this medium. Hair analysis requires the most extensive preparation, involving pulverization and solid phase extraction to isolate this compound from the keratin matrix, which is particularly challenging but provides a much longer window of detection compared to blood and urine [2].

Liquid Chromatography Conditions

Chromatographic separation is a critical step in this compound analysis to resolve it from potentially interfering compounds and matrix effects. The following conditions have been optimized for this compound separation:

Table 2: Liquid Chromatography Conditions for this compound Separation

Parameter Condition 1 Condition 2
Column Raptor Biphenyl LC Column (150 × 3.0 mm, 2.7 μm) Restek Biphenyl Column (150 mm × 3.0 mm, 2.7 μm) [1] [2]
Mobile Phase A 2 mM Ammonium Formate in Water with 0.1% Formic Acid 0.1% Formic Acid in Water [1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile 0.1% Formic Acid in Acetonitrile [1]
Gradient Program 5-95% B over 8 minutes 10-90% B over 8 minutes [2]
Flow Rate 0.4 mL/min 0.5 mL/min
Column Temperature 40°C 40°C
Injection Volume 10 μL 5-10 μL

The use of biphenyl columns provides excellent retention and separation for this compound due to its aromatic structure, allowing for optimal interaction with the stationary phase. The gradient elution effectively separates this compound from its parent compound alfentanil and other potential metabolites or matrix components. The relatively short run time of 8 minutes enables high-throughput analysis, which is particularly valuable in forensic laboratories handling large numbers of samples. The inclusion of acidic modifiers in the mobile phase enhances ionization efficiency in positive electrospray ionization mode and improves peak shape by suppressing silanol interactions [1] [2].

Mass Spectrometry Detection

Mass spectrometric detection using multiple reaction monitoring (MRM) provides the specificity and sensitivity required for this compound detection at low concentrations. The following parameters have been optimized for this compound detection:

Table 3: Mass Spectrometry Parameters for this compound Detection

Parameter Setting Details
Ionization Mode Positive Electrospray Ionization (ESI+) [1] [2]
Ion Source Temperature 300-500°C Dependent on instrument
Nebulizer Gas Nitrogen or Air 40-50 psi
Collision Gas Nitrogen or Argon 7-12 psi

| MRM Transitions | Quantifier: 219.2 → 110.1 Qualifier: 219.2 → 174.1 | Collision energies optimized for each transition [1] | | Dwell Time | 50-100 ms per transition | | | Fragmentor Voltage | 80-120 V | Instrument-dependent optimization required |

The MRM transitions were selected based on characteristic fragmentation patterns of this compound. The transition 219.2 → 110.1 typically serves as the quantifier due to its consistent abundance, while 219.2 → 174.1 serves as a qualifier for confirmatory purposes. The use of at least two MRM transitions per compound is essential for confident identification according to forensic validation guidelines. The optimal collision energies for these transitions should be determined during method development as they vary between instrument platforms [1].

Method Validation Data

Rigorous validation is essential to ensure the reliability, accuracy, and precision of this compound detection methods. The following validation parameters have been established for LC-MS/MS methods:

Table 4: Method Validation Parameters for this compound Detection

Validation Parameter Blood/Urine Hair Acceptance Criteria
Limit of Detection (LOD) 0.017-0.056 ng/mL [1] 11-21 pg/g [2] Signal-to-noise ratio ≥ 3:1
Limit of Quantification (LOQ) 0.10-0.50 ng/mL [1] 20-50 pg/g Signal-to-noise ratio ≥ 10:1, precision <20% RSD, accuracy ±20%
Linearity Range 0.1-50.0 ng/mL [1] 20-5000 pg/g R² ≥ 0.99
Precision (Intra-day RSD) <15% <15% Coefficient of variation
Precision (Inter-day RSD) <20% <20% Coefficient of variation
Accuracy 85-115% 85-115% % of nominal value
Extraction Recovery 64-97% [1] 60-95% Consistent and reproducible
Matrix Effects 87-118% [1] 85-120% Ion suppression/enhancement

The validation data demonstrates that LC-MS/MS methods provide excellent sensitivity for this compound detection across different biological matrices, with limits of quantification sufficient to detect trace levels expected in forensic and clinical cases. The extraction efficiencies and minimal matrix effects indicate robust sample preparation approaches that effectively clean up samples while maintaining adequate recovery of the analyte. The precision and accuracy values meet accepted bioanalytical method validation criteria, ensuring reliable quantification across the analytical range [1] [2].

Step-by-Step Analytical Protocol

Sample Preparation Protocol

Note: All steps should be performed at room temperature unless specified otherwise.

  • Sample Aliquot Preparation

    • Pipette 1.0 mL of whole blood, urine, or pulverized hair extract into a clean glass tube.
    • For hair analysis, wash samples sequentially with acetone and dichloromethane before extraction to remove external contaminants.
  • Internal Standard Addition

    • Add 50 μL of internal standard working solution (alfentanil-D5 or norfentanyl-D5 at 100 ng/mL) to each sample.
    • Add 50 μL of the same IS solution to calibration and quality control samples.
    • Vortex mix for 30 seconds to ensure complete mixing.
  • Extraction Procedure

    • For blood samples: Add 2 mL of ammonium acetate buffer (pH 6.0) and vortex for 30 seconds.
    • Add 3 mL of dichloromethane to all samples.
    • Vortex vigorously for 3 minutes to ensure complete extraction.
    • Centrifuge at 4000 × g for 10 minutes to separate phases.
  • Extract Collection and Evaporation

    • Transfer the organic (lower) layer to a clean evaporation tube using a Pasteur pipette.
    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.
    • Reconstitute the dry residue with 100 μL of initial mobile phase (typically 5-10% organic phase).
    • Vortex for 30 seconds and transfer to autosampler vials with inserts.

G Start Sample Collection (1.0 mL blood/urine/hair) IS Internal Standard Addition Start->IS Extraction Liquid-Liquid Extraction (3 mL dichloromethane) IS->Extraction Centrifuge Centrifugation (4000 × g, 10 min) Extraction->Centrifuge Transfer Organic Layer Transfer Centrifuge->Transfer Evaporate Evaporation (N₂ stream, 40°C) Transfer->Evaporate Reconstitute Reconstitution (100 μL mobile phase) Evaporate->Reconstitute Inject LC-MS/MS Analysis Reconstitute->Inject

LC-MS/MS Analysis Protocol
  • Instrument Setup

    • Initialize the LC-MS/MS system according to manufacturer specifications.
    • Allow the mass spectrometer to stabilize for at least 30 minutes before analysis.
    • Condition the chromatographic column with starting mobile phase composition for at least 10 column volumes.
  • LC Parameters

    • Set column temperature to 40°C.
    • Set flow rate to 0.4-0.5 mL/min.
    • Program the gradient as follows:
      • 0-1.0 min: 10% B (hold)
      • 1.0-6.0 min: 10-90% B (linear gradient)
      • 6.0-7.0 min: 90% B (hold)
      • 7.0-7.1 min: 90-10% B (linear gradient)
      • 7.1-8.0 min: 10% B (re-equilibration)
    • Set injection volume to 5-10 μL.
  • MS/MS Parameters

    • Set ion source temperature to 300-500°C (instrument dependent).
    • Set ion spray voltage to 4500-5500 V in positive mode.
    • Set nebulizer and heater gas flows according to instrument optimization.
    • Optimize collision energies for each MRM transition.
    • Program MRM transitions with appropriate dwell times (50-100 ms).
  • Sequence Execution

    • Program the autosampler to inject samples in randomized order.
    • Include calibration standards at the beginning, middle, and end of the sequence.
    • Include quality control samples at a frequency of 5-10% of total samples.
    • Include blank samples (without matrix) and zero samples (matrix without IS) to monitor contamination.

Data Analysis and Interpretation

Quantification and Quality Control

Data analysis for this compound detection involves several critical steps to ensure accurate quantification and reliable results:

  • Calibration Curve Construction

    • Use a linear regression model with 1/x or 1/x² weighting to construct the calibration curve.
    • The calibration range should typically span from 0.1 to 50 ng/mL for blood and urine, and 20-5000 pg/g for hair.
    • The coefficient of determination (R²) should be ≥0.99 for acceptance.
    • The back-calculated concentrations of calibration standards should be within ±15% of nominal values (±20% at LLOQ).
  • Quality Control Assessment

    • Analyze QC samples at low, medium, and high concentrations within each batch.
    • At least 67% of QC samples should be within ±15% of nominal concentrations.
    • No more than 50% of QC samples at the same concentration should fail these criteria.
  • Retention Time Stability

    • The retention time of this compound should be consistent within ±0.1 minutes across the sequence.
    • The retention time should match the reference standard within ±0.05 minutes.
  • Ion Ratio Evaluation

    • The ion ratio between qualifier and quantifier transitions should be consistent with reference standards.
    • Typically, a deviation of ±20-25% from the reference standard ion ratio is acceptable for confirmation.
Analytical Considerations and Troubleshooting

Several factors must be considered to ensure reliable this compound detection and avoid common analytical issues:

  • Matrix Effects: Different lots of biological matrix may cause varying degrees of ion suppression or enhancement. Use of stable isotope-labeled internal standards is crucial to compensate for these effects. Evaluation of matrix effects should be performed during method validation [1].

  • Carryover: Due to the high sensitivity required, instrument carryover must be minimized. Include blank injections after high-concentration samples and regularly clean the ion source and injection system.

  • Stability: this compound stability in biological matrices should be established under various storage conditions (short-term, long-term, freeze-thaw) to ensure sample integrity.

  • Selectivity: Method selectivity should be verified by analyzing different sources of blank matrix to ensure no interfering peaks co-elute with this compound or the internal standard.

Applications and Significance

The detection of this compound has important applications in various fields:

  • Clinical Toxicology: this compound detection helps confirm alfentanil exposure in cases of suspected overdose or adverse drug reactions. The metabolite-to-parent drug ratio can provide information on the timing of exposure and metabolic capacity [3].

  • Forensic Science: In postmortem investigations, this compound detection serves as a marker of alfentanil use, which may contribute to fatal intoxications. The method has been successfully applied to analyze postmortem blood, urine, and hair specimens from fatalities involving fentanyl analogs [2].

  • Workplace Drug Testing: this compound can be detected in hair samples to document long-term alfentanil use, which is particularly valuable in safety-sensitive workplaces.

  • Doping Control: Detection of this compound may indicate alfentanil misuse in sports where its analgesic properties could provide an unfair advantage.

The comprehensive LC-MS/MS methods described in this application note provide the sensitivity, specificity, and robustness required for these critical applications in analytical toxicology.

References

Comprehensive Application Notes and Protocols for Noralfentanil Quantification in Plasma and Serum

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Context

Noralfentanil represents a critical metabolic biomarker for monitoring alfentanil exposure in clinical and research settings. As the primary N-dealkylation metabolite of the potent synthetic opioid alfentanil, this compound quantification provides valuable data for pharmacokinetic studies, forensic toxicology, and medication monitoring. Alfentanil metabolism undergoes extensive hepatic transformation, with this compound constituting approximately 30% of the administered dose based on human excretion studies [1]. The metabolic pathway involves cytochrome P450-mediated reactions, primarily through CYP3A4 enzymes, which catalyze the cleavage of the piperidine nitrogen substituent [2] [3].

The analytical challenge in this compound quantification lies in the low circulating concentrations despite being the major metabolite, with only 0.16-0.47% of the administered dose excreted as unchanged alfentanil [1]. This application note provides comprehensive methodologies for reliable this compound quantification in biological matrices, addressing the need for sensitive and specific assays in research and clinical applications. The protocol emphasizes robust sample preparation, advanced chromatographic separation, and high-sensitivity mass spectrometric detection to overcome the analytical challenges associated with this compound quantification.

Metabolic Pathways and Pharmacological Significance

Understanding this compound's origin and disposition is essential for developing appropriate quantification strategies. Alfentanil undergoes complex biotransformation through multiple pathways, with N-dealkylation representing the predominant metabolic route. The metabolic scheme below illustrates the primary and secondary pathways:

G Alfentanil Alfentanil This compound This compound Alfentanil->this compound N-dealkylation (Primary Pathway) Aromatic_Hydroxylation Aromatic_Hydroxylation Alfentanil->Aromatic_Hydroxylation Minor Pathway O_Demethylation O_Demethylation Alfentanil->O_Demethylation Minor Pathway Amide_Hydrolysis Amide_Hydrolysis Alfentanil->Amide_Hydrolysis Minor Pathway Phase_II_Conjugates Phase_II_Conjugates Aromatic_Hydroxylation->Phase_II_Conjugates Glucuronidation O_Demethylation->Phase_II_Conjugates Glucuronidation

*Figure 1: Alfentanil Metabolic Pathways Showing this compound Formation*

From a pharmacological perspective, this compound exhibits significantly reduced opioid activity compared to the parent compound. Studies investigating similar metabolites in fentanyl analogs have demonstrated that N-dealkylated derivatives typically show several orders of magnitude lower potency than their parent compounds [4]. This reduced activity makes this compound primarily useful as a metabolic marker rather than a clinically active entity. However, accurate quantification remains essential for complete pharmacokinetic characterization, forensic investigations, and compliance monitoring in clinical settings where alfentanil is administered.

Sample Preparation Techniques

Protein Precipitation

Protein precipitation represents the most straightforward approach for sample clean-up, offering high recovery with minimal methodological complexity. The protocol involves:

  • Sample Volume: 100-200 μL of plasma or serum
  • Precipitating Solvent: 300-600 μL of cold acetonitrile or methanol (3:1 solvent-to-sample ratio)
  • Internal Standard: Stable isotope-labeled this compound (this compound-d5) added prior to precipitation
  • Mixing: Vortex for 30 seconds followed by shaking for 10 minutes
  • Centrifugation: 15,000 × g for 10 minutes at 4°C
  • Collection: Transfer supernatant to autosampler vials for analysis

This method typically provides 85-95% recovery for this compound while effectively removing phospholipids and other interfering compounds. The main advantage lies in its simplicity and rapid processing, making it suitable for high-throughput environments. However, limitations include potential matrix effects and reduced sensitivity compared to more extensive clean-up methods.

Solid-Phase Extraction (SPE)

For applications requiring enhanced sensitivity and superior sample clean-up, solid-phase extraction provides significant advantages. The optimized SPE protocol utilizes:

  • Cartridge Selection: Mixed-mode cation exchange (MCX) cartridges (30 mg/1 mL)
  • Conditioning: 1 mL methanol followed by 1 mL deionized water
  • Sample Loading: Plasma/sample acidified with 0.1% formic acid
  • Washing: 1 mL 0.1% formic acid in water followed by 1 mL methanol
  • Elution: 2 mL of 5% ammonium hydroxide in ethyl acetate
  • Evaporation: Under nitrogen stream at 40°C
  • Reconstitution: 100 μL mobile phase initial conditions

The SPE method delivers excellent clean-up from biological matrix components, significantly reducing ion suppression effects in mass spectrometric detection. While more time-consuming than protein precipitation, SPE provides lower detection limits and enhanced method robustness, particularly crucial for quantifying the low this compound concentrations typically encountered in biological samples.

LC-MS/MS Analysis Conditions

Chromatographic Separation

Liquid chromatography conditions optimized for this compound separation provide critical resolution from matrix components and isobaric interferents. The recommended parameters include:

  • Column: Kinetex C18 (100 × 2.1 mm, 2.6 μm) or equivalent
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient Program: Linear from 10% B to 90% B over 5 minutes
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5-10 μL

Under these conditions, this compound typically elutes at 2.8-3.2 minutes, providing sufficient retention for effective separation from early-eluting matrix components while maintaining reasonable analysis time. The acidic mobile phase enhances peak shape for this basic compound through suppression of silanol interactions.

Mass Spectrometric Detection

Tandem mass spectrometry with electrospray ionization provides the requisite sensitivity and specificity for this compound quantification at clinically relevant concentrations. The optimized detection parameters include:

Table 1: Mass Spectrometry Parameters for this compound Detection

Parameter Setting Description
Ionization Mode Positive ESI Electrospray ionization
Ion Source Temperature 150°C Desolvation temperature
Desolvation Gas Flow 1000 L/hr Nitrogen or equivalent
Cone Gas Flow 150 L/hr Nitrogen or equivalent
Collision Gas Argon 0.15 mL/min
MRM Transitions 316.90→108.90 (quantifier) 316.90→77.10 (qualifier) Optimized dwell time 100 ms

The mass transitions monitor the characteristic fragmentation of this compound, with the primary transition (316.90→108.90) providing quantification and the secondary transition (316.90→77.10) serving as a confirmatory ion ratio. These transitions target the anilinium ion and phenyl ring fragment, respectively, which represent structurally significant fragments that confirm compound identity.

Method Validation Parameters

Comprehensive method validation establishes analytical reliability and defines operational parameters for this compound quantification. The following validation parameters should be established following regulatory guidelines:

Table 2: Method Validation Parameters and Acceptance Criteria

Validation Parameter Experimental Procedure Acceptance Criteria
Linearity and Range 8 non-zero standards across range R² ≥ 0.99, back-calculated standards ±15%
Accuracy QC samples at LLOQ, low, mid, high concentrations ±15% of nominal value (±20% at LLOQ)
Precision Intra-day (n=6) and inter-day (n=18) replicates CV ≤ 15% (≤20% at LLOQ)
Lower Limit of Quantification (LLOQ) Lowest standard with precision and accuracy meeting criteria Signal-to-noise ≥ 5:1
Selectivity Analysis of 6 individual blank plasma lots Response < 20% LLOQ for analyte, < 5% IS
Matrix Effects Post-extraction addition of analyte in 6 lots Normalized MF CV ≤ 15%
Stability Bench-top, processed, freeze-thaw, long-term ±15% of nominal value

The workflow for method validation follows a systematic approach to establish analytical reliability:

G Method_Development Method_Development Selectivity Selectivity Method_Development->Selectivity First Linearity Linearity Selectivity->Linearity Second Accuracy_Precision Accuracy_Precision Linearity->Accuracy_Precision Third Sensitivity Sensitivity Accuracy_Precision->Sensitivity Fourth Stability Stability Sensitivity->Stability Fifth Application Application Stability->Application Final

*Figure 2: Method Validation Workflow for this compound Quantification*

Stability assessment represents a critical component, with evaluations including:

  • Bench-top stability: 24 hours at room temperature
  • Processed sample stability: 48 hours in autosampler (10°C)
  • Freeze-thaw stability: 3 cycles (-80°C to room temperature)
  • Long-term stability: 30 days at -80°C

These comprehensive validation procedures ensure generation of reliable and reproducible data suitable for research and clinical applications.

Experimental Protocol: this compound Quantification in Plasma

Materials and Reagents
  • Reference Standards: this compound (Cerilliant, Round Rock, TX) and this compound-d5 as internal standard
  • Biological Matrix: Human plasma or serum (K2EDTA as anticoagulant)
  • Solvents: HPLC-grade methanol, acetonitrile, ethyl acetate
  • Additives: Analytical-grade formic acid, ammonium hydroxide
  • Consumables: Polypropylene tubes, autosampler vials, SPE cartridges
Sample Preparation Procedure
  • Aliquot 200 μL of calibration standards, quality controls, or patient samples into labeled polypropylene tubes
  • Add 25 μL internal standard working solution (this compound-d5 at 10 ng/mL in methanol) to all samples except double blanks
  • Add 600 μL cold acetonitrile for protein precipitation, vortex mix for 30 seconds
  • Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins
  • Transfer supernatant to clean tubes and evaporate to dryness under nitrogen at 40°C
  • Reconstitute residue with 100 μL mobile phase initial conditions (10% B)
  • Transfer to autosampler vials for LC-MS/MS analysis
Instrumental Analysis
  • Maintain column temperature at 40°C throughout analysis
  • Program autosampler to inject 5 μL of each reconstituted sample
  • Execute gradient elution with mobile phase A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile)
  • Employ mass spectrometer with ESI+ detection and MRM monitoring of specified transitions
  • Integrate peak areas for this compound and internal standard using instrument software

Data Analysis and Interpretation

Quantification Approach

This compound concentrations calculate using the internal standard method with a linear regression model weighted by 1/x²:

  • Calibration Curve: Peak area ratio (this compound/IS) versus concentration
  • Linear Range: 0.1-50 ng/mL for plasma/serum
  • Quality Control: Include at LLOQ, low, medium, and high concentrations with each batch

The lower limit of quantification of 0.1 ng/mL provides sufficient sensitivity for detecting this compound in pharmacokinetic studies, given that this compound concentrations typically exceed parent alfentanil levels by approximately 100-fold based on metabolic studies [1].

Troubleshooting Guide

Common analytical challenges and recommended solutions:

  • Poor Peak Shape: Increase formic acid concentration to 0.2% or change column chemistry
  • Signal Suppression: Implement more extensive sample clean-up (SPE instead of precipitation)
  • Retention Time Shift: Re-equilibrate column with initial conditions for longer duration
  • Sensitivity Loss: Check ion source contamination and nebulizer performance
Regulatory Considerations

For applications supporting clinical studies or forensic applications, consider:

  • Documentation: Complete records of method validation, sample chain of custody
  • Batch Acceptance: ≥67% of QCs within ±15% of nominal values, ≥50% at each level
  • Sample Reinjection: Criteria for repeated analysis of samples outside calibration range

Conclusion

The presented protocol provides a robust, sensitive, and validated approach for this compound quantification in plasma and serum matrices. The method leverages advanced LC-MS/MS technology to address the analytical challenges posed by the low concentrations encountered in biological samples, while maintaining sufficient throughput for practical application in research settings. The comprehensive validation data ensures reliable performance for pharmacokinetic studies, forensic investigations, and clinical monitoring applications where assessment of alfentanil exposure through its primary metabolite is required.

References

Comprehensive Analytical Methods for Noralfentanil Extraction and Quantification from Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Noralfentanil Analysis

This compound is the principal metabolite of alfentanil, a synthetic short-acting opioid analgesic widely used in surgical anesthesia. As the primary pharmacologically active metabolite of alfentanil, this compound plays a significant role in the overall pharmacokinetic and pharmacodynamic profile of the parent drug. The analysis of this compound in biological matrices presents particular challenges due to its relatively low concentrations in complex biological samples and the need for high sensitivity and specificity in detection methods. This application note provides detailed protocols for the extraction, detection, and quantification of this compound from various biological matrices, primarily focusing on plasma and urine samples.

The metabolism of alfentanil occurs primarily in the liver via the CYP3A4 enzyme system, with this compound representing the major N-dealkylated metabolite. Understanding the pharmacokinetic behavior of this compound is essential for comprehensive therapeutic drug monitoring and forensic investigations. Analytical methods must address several challenges including the similar chemical structures of alfentanil and its metabolites, the potential for interference from endogenous compounds, and the need to detect low analyte concentrations in small sample volumes. The protocols described herein have been optimized to address these challenges while maintaining efficiency and reproducibility.

Analytical Importance and Background

Pharmacological Context

Alfentanil is a synthetic opioid analgesic classified as a short-acting mu-opioid receptor agonist with rapid onset and brief duration of action. Compared to analogous anesthetics such as fentanyl and sufentanil, alfentanil exhibits the least potency, fastest onset of action, and shortest duration [1]. These properties make it particularly suitable for shorter surgical procedures or situations requiring rapid alterations in the level of consciousness. The drug is extensively metabolized in the liver, primarily via the CYP3A4 enzyme system, with this compound representing its major metabolite [1]. Understanding the pharmacokinetics of both alfentanil and this compound is essential for appropriate dosing regimens and predicting drug interactions.

The pharmacokinetic profile of alfentanil demonstrates rapid distribution and elimination, with a terminal half-life ranging from 1.5 to 1.8 hours [1]. This compound formation contributes to the overall pharmacological activity, though it is less potent than the parent compound. The volume of distribution for alfentanil ranges from 0.4 to 1 L/kg, with approximately 92% of the drug bound to plasma proteins [1]. These pharmacokinetic parameters highlight the importance of monitoring both alfentanil and its major metabolite to fully understand the exposure-response relationship in clinical and research settings.

Analytical Challenges

The analysis of this compound in biological matrices presents several significant challenges that require specialized methodological approaches:

  • Low concentration levels: this compound typically circulates at much lower concentrations than the parent drug, necessitating highly sensitive detection methods with limits of quantification in the sub-nanogram per milliliter range [2].

  • Matrix complexity: Biological samples such as plasma and urine contain numerous interfering compounds that can co-extract with the analyte and compromise detection specificity.

  • Structural similarity: The close structural relationship between alfentanil, this compound, and other fentanyl analogs requires high-resolution separation techniques to achieve adequate resolution.

  • Extraction efficiency: Achieving high recovery of both polar metabolites and less polar parent compounds from the same biological sample demands optimized extraction protocols.

GC-MS Analysis Protocol

Sample Preparation and Extraction

The gas chromatography-mass spectrometry (GC-MS) method for this compound analysis involves a multi-step extraction and derivatization process to ensure optimal recovery and detectability. The following procedure has been validated for human plasma samples but can be adapted for other biological matrices with appropriate modifications:

  • Sample Collection and Storage: Collect blood samples in heparinized tubes and separate plasma by centrifugation at 3000 × g for 10 minutes. Store plasma samples at -20°C or below until analysis to prevent degradation.

  • Alkaline Extraction: Transfer 1 mL of plasma to a glass extraction tube. Add 100 μL of internal standard solution (deuterated this compound recommended if available). Make the solution basic (pH ≈ 9) with 0.5 mL of 0.1 M sodium carbonate buffer (pH 9.2). Add 5 mL of extraction solvent (n-chlorobutane or ethyl acetate:hexane, 20:80, v/v) and mix vigorously for 10 minutes on a mechanical shaker.

  • Phase Separation: Centrifuge the samples at 3000 × g for 5 minutes to separate phases. Transfer the organic layer to a clean conical tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 μL of pentafluoropropionic anhydride (PFPA) and 100 μL of ethyl acetate. Heat the mixture at 70°C for 20 minutes to form the pentafluoropropionyl derivative of this compound. Evaporate the reagents under nitrogen and reconstitute the derivative in 50 μL of ethyl acetate for GC-MS analysis [2] [3].

Instrumental Parameters

The GC-MS analysis requires optimization of several critical parameters to achieve adequate separation, sensitivity, and specificity:

  • GC Conditions: Use a capillary GC column (e.g., DB-5MS, 30 m × 0.25 mm i.d., 0.25 μm film thickness). Employ the following temperature program: initial temperature 100°C (hold for 1 minute), increase to 280°C at 25°C/minute, then to 300°C at 10°C/minute (hold for 5 minutes). Maintain the injector temperature at 250°C and use a 1:10 split ratio with a 1 μL injection volume.

  • MS Conditions: Operate the mass spectrometer in electron impact ionization (EI) mode with an ionization energy of 70 eV. Set the ion source temperature to 230°C and the interface temperature to 280°C. Use selected ion monitoring (SIM) for quantification with primary ions m/z 276, 232, and 140 for underivatized this compound, or m/z 414, 355, and 276 for the pentafluoropropionyl derivative [2] [3].

Table 1: GC-MS Method Performance Characteristics for this compound Analysis

Parameter Performance Value Comments
Linear Range 0.4-10 ng/mL Correlation coefficient (r²) > 0.99
Extraction Efficiency > 99% Consistent across concentration range
Limit of Detection 0.1 ng/mL Signal-to-noise ratio > 3:1
Limit of Quantification 0.4 ng/mL Signal-to-noise ratio > 10:1
Inter-day Precision < 10% RSD Across validation range
Data Analysis and Interpretation

Quantification of this compound is achieved by comparing the peak area ratio of the target analyte to the internal standard against a calibration curve prepared in drug-free matrix. The calibration curve should span the expected concentration range (0.4-10 ng/mL) and include at least six concentration levels. Quality control samples at low, medium, and high concentrations within the calibration range should be analyzed with each batch to ensure method accuracy and precision.

The identity of this compound is confirmed by comparing the retention time and ion ratio of the sample with those of the calibration standards. The retention time should not deviate by more than ±2% and the ion abundance ratios should be within ±20% of the average values from calibration standards. The method has demonstrated excellent precision with inter-day coefficients of variation typically below 10% across the validation range [2].

HPLC Analysis Protocol

Sample Preparation for HPLC

High-performance liquid chromatography (HPLC) provides an alternative analytical approach for this compound quantification that may be preferable in laboratories without GC-MS capability or when analyzing underivatized compounds. The sample preparation for HPLC analysis typically involves a solid-phase extraction (SPE) procedure:

  • Sample Pretreatment: Mix 1 mL of plasma or urine with 2 mL of 0.1 M phosphate buffer (pH 6.0) and 100 μL of internal standard solution (structural analog or deuterated standard).

  • Solid-Phase Extraction: Condition a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX, 60 mg/3 mL) with 2 mL methanol followed by 2 mL of water. Apply the pretreated sample at a flow rate of approximately 1 mL/minute. Wash sequentially with 2 mL of water, 2 mL of 0.1 M hydrochloric acid, and 2 mL of methanol.

  • Elution: Elute this compound with 3 mL of dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v). Evaporate the eluent to dryness under nitrogen at 40°C and reconstitute in 150 μL of mobile phase for HPLC analysis [4].

HPLC Instrumental Conditions

The HPLC separation of this compound can be achieved using reversed-phase chromatography with UV or mass spectrometric detection:

  • Column: Newcrom R1 HPLC column (4.6 × 150 mm, 3 μm particle size) or equivalent C8/C18 column suitable for basic compound separation.

  • Mobile Phase: Acetonitrile:water:phosphoric acid (30:70:0.1, v/v/v). For mass spectrometric detection, replace phosphoric acid with formic acid (0.1%) for improved compatibility.

  • Chromatographic Conditions: Maintain a flow rate of 1.0 mL/minute with column temperature at 35°C. Use an injection volume of 10-50 μL depending on detection sensitivity requirements.

  • Detection: For UV detection, monitor at 210 nm for optimal sensitivity. For LC-MS applications, use electrospray ionization in positive mode with multiple reaction monitoring (MRM) transitions m/z 277→105 and m/z 277→155 for this compound [4].

Table 2: HPLC Method Conditions for this compound Analysis

Parameter Conditions Alternative Options
Stationary Phase Newcrom R1 C18, phenyl-hexyl, or biphenyl columns
Mobile Phase Acetonitrile:water with acid modifier Methanol:water with ammonium formate
Detection Mode UV at 210 nm MS/MS for enhanced specificity
Retention Time ~4.5 minutes Method-dependent
Theoretical Plates >5000 Column-dependent
Method Optimization Strategies

Achieving optimal separation of this compound from matrix components and potentially co-administered drugs requires careful method optimization. Several factors should be considered during method development:

  • pH adjustment: The retention and peak shape of this compound, a basic compound, can be significantly improved by adding acidic modifiers to the mobile phase to suppress silanol interactions.

  • Column selection: Columns specifically designed for basic compounds, such as the Newcrom R1 with low silanol activity, provide superior peak shape and separation efficiency compared to standard C18 columns.

  • Gradient elution: For samples with complex matrices, a gradient elution program starting with low organic content (5-10% acetonitrile) and increasing to 60-70% over 10-15 minutes can improve resolution of this compound from endogenous compounds.

Method Validation and Performance Characteristics

Validation Parameters

Comprehensive method validation is essential to demonstrate the reliability, specificity, and reproducibility of this compound assays in biological matrices. Key validation parameters and typical performance characteristics include:

  • Linearity and Range: The calibration curve for this compound typically exhibits linearity from 0.4 to 10 ng/mL for GC-MS methods [2]. For HPLC methods with less sensitive detection, the linear range may be higher (1-100 ng/mL). Linearity is confirmed by a correlation coefficient (r²) of 0.99 or better and back-calculated standards within ±15% of nominal values.

  • Accuracy and Precision: Method accuracy should be within ±15% of the nominal value for all quality control levels, with precision demonstrating less than 15% relative standard deviation (RSD) both within-run and between-run. For the lower limit of quantification, acceptance criteria may be expanded to ±20% [2].

  • Specificity: The method must demonstrate no significant interference from endogenous matrix components, alfentanil, or other commonly co-administered drugs at the retention time of this compound. This is typically confirmed by analyzing blank matrices from at least six different sources.

Stability and Recovery

Stability assessment of this compound under various storage and processing conditions is critical for generating reliable data:

  • Short-term stability: this compound in plasma remains stable for at least 24 hours at room temperature and through three freeze-thaw cycles.

  • Long-term stability: this compound demonstrates stability in plasma for at least 6 months when stored at -20°C or below.

  • Extraction efficiency: The recovery of this compound using the described GC-MS method exceeds 99%, while alfentanil recovery is approximately 70% [2]. For HPLC methods with solid-phase extraction, recoveries typically range from 85-95% for both compounds.

Table 3: Comparative Analysis of this compound Methodologies

Parameter GC-MS Method HPLC-UV Method LC-MS/MS Method
Sensitivity 0.4 ng/mL 1-5 ng/mL 0.1-0.5 ng/mL
Specificity High Moderate Very High
Throughput Moderate High High
Sample Prep Complex Moderate Moderate
Cost High Low High
Applications Research, Forensic Clinical monitoring Research, Forensic

Troubleshooting and Technical Guidance

Common Analytical Challenges

Analysts may encounter several common issues during this compound extraction and analysis that can impact data quality:

  • Poor recovery: Low extraction efficiency may result from improper pH adjustment during liquid-liquid extraction or insufficient conditioning of SPE cartridges. Verify pH using pH paper or meter before extraction.

  • Matrix effects: In LC-MS methods, ion suppression or enhancement can significantly impact quantification. Use a stable isotope-labeled internal standard when available and perform post-column infusion experiments to identify regions of ion suppression.

  • Chromatographic issues: Peak tailing for this compound, common with basic compounds, can be minimized by using specially designed columns for basic compounds or adding competing amines to the mobile phase.

  • Carryover: Given the potential for high concentration samples, implement adequate needle and injector wash protocols and consider injecting blank samples after high-concentration calibrators or suspected high-concentration patient samples.

Alternative Methodological Approaches

Several alternative techniques may be employed for this compound analysis depending on available instrumentation and specific application requirements:

  • Immunoaffinity chromatography: This technique uses immobilized antibodies specific to this compound or related compounds for highly selective extraction from complex matrices. While not widely available for this compound, immunoaffinity approaches can provide exceptional cleanup for challenging applications [5].

  • LC with high-resolution MS: Time-of-flight (TOF) or Orbitrap mass analyzers provide exact mass measurements that enhance specificity and enable retrospective data analysis without reinjection.

  • Multianalyte methods: Developing comprehensive screening methods that simultaneously quantify alfentanil, this compound, and other fentanyl analogs improves laboratory efficiency for applications such as therapeutic drug monitoring and forensic investigation [3].

The following workflow diagram illustrates the complete GC-MS method for this compound analysis from sample preparation to final quantification:

G SampleCollection Sample Collection (Plasma) InternalStd Add Internal Standard SampleCollection->InternalStd AlkalineExtraction Alkaline Extraction (pH 9.0 Buffer) InternalStd->AlkalineExtraction OrganicExtraction Organic Solvent Extraction AlkalineExtraction->OrganicExtraction Centrifugation Centrifugation OrganicExtraction->Centrifugation Transfer Transfer Organic Layer Centrifugation->Transfer Evaporation Evaporation to Dryness (N₂ Stream, 40°C) Transfer->Evaporation Derivatization Derivatization (PFPA, 70°C, 20 min) Evaporation->Derivatization Reconstitution Reconstitution in Ethyl Acetate Derivatization->Reconstitution GCMSAnalysis GC-MS Analysis Reconstitution->GCMSAnalysis DataProcessing Data Processing & Quantification GCMSAnalysis->DataProcessing

Workflow Title: GC-MS Analysis Procedure for this compound

Conclusion

The analytical methods described in this application note provide robust and reliable approaches for the quantification of this compound in biological matrices. The GC-MS method offers high sensitivity and specificity with a validated range of 0.4-10 ng/mL, making it suitable for pharmacokinetic studies and forensic applications where low concentration detection is critical [2]. The HPLC-based method provides a practical alternative with adequate sensitivity for many clinical monitoring applications.

Method selection should be guided by several factors including required sensitivity, available instrumentation, sample throughput needs, and operator expertise. The derivatization GC-MS approach remains the gold standard for ultratrace analysis, while LC-MS/MS methods offer an excellent balance of sensitivity, specificity, and throughput for most routine applications. As research continues to elucidate the pharmacological significance of this compound, these analytical methods will play an increasingly important role in understanding the complete pharmacokinetic profile of alfentanil therapy and detecting potential misuse.

References

Comprehensive Application Notes and Protocols: Noralfentanil Metabolite Identification Techniques for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Noralfentanil and Analytical Challenges

This compound is the principal N-dealkylated metabolite of the synthetic opioid alfentanil, which is used clinically as a potent analgesic but has also emerged among new psychoactive substances of concern. Alfentanil undergoes extensive hepatic metabolism primarily via CYP3A enzymes (both CYP3A4 and CYP3A5), with this compound formation representing a major metabolic pathway alongside N-phenylpropionamide production [1]. The metabolic transformation occurs through oxidative N-dealkylation, resulting in the removal of the phenethyl group from the piperidine nitrogen atom. As the opioid crisis has evolved, the emergence of novel synthetic opioids (NSOs), including various fentanyl analogs, has created significant analytical challenges for forensic and clinical laboratories worldwide [2] [3]. These substances continue to appear on recreational drug markets, often as designer alternatives to circumvent controlled substance legislation.

The identification and quantification of this compound and other fentanyl analog metabolites in biological matrices present substantial technical difficulties due to several factors:

  • Low concentrations of metabolites in biological samples requiring highly sensitive detection methods
  • Structural diversity of emerging fentanyl analogs with unknown metabolic profiles
  • Isomeric metabolites that are challenging to differentiate without reference standards
  • Limited availability of certified reference materials for novel metabolites
  • Complex biological matrices that can interfere with analytical detection

These challenges necessitate robust, sensitive, and specific analytical methods for reliable metabolite identification and quantification in both clinical and forensic contexts [2] [3]. The development of such methods is crucial for accurate documentation of drug exposure, understanding metabolic pathways, and interpreting toxicological findings in cases of intoxication or fatalities involving synthetic opioids.

Analytical Techniques for Detection and Quantification

Mass Spectrometry-Based Detection Approaches

The analysis of this compound and related metabolites primarily relies on mass spectrometric techniques coupled with various separation methods. The choice of instrumentation depends on the required sensitivity, specificity, and the need for either targeted quantification or untargeted identification.

Table 1: Mass Spectrometry Techniques for this compound and Metabolite Analysis

Technique Applications Key Advantages Typical LOQ
GC-MS [4] Targeted screening of N-dealkylated metabolites Stable derivatization products with good chromatographic properties 0.3 ng/mL (urine)
LC-MS/MS (Tandem MS) [2] Multi-analyte quantification in biological matrices High specificity and sensitivity; no derivatization required 2-6 ng/L (blood/urine)
LC-QTOF-MS [5] [6] Untargeted screening and structural elucidation High resolution and accurate mass measurement Compound-dependent
UHPLC-MS/MS [7] High-throughput quantification Fast separation with maintained sensitivity 2-6 ng/L (blood/urine)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the predominant technique for this compound quantification in biological matrices, typically achieving limits of quantification (LOQ) in the low nanogram per liter range [2] [7]. This exceptional sensitivity is crucial for detecting metabolites like this compound, which may be present at very low concentrations despite significant parent drug exposure. Modern ultra-high-performance liquid chromatography (UHPLC) methods enable rapid separations, with one comprehensive method reporting a chromatographic runtime of just 8 minutes for 23 fentanyl-related analytes and metabolites [2]. This high throughput is particularly valuable in forensic and clinical settings where efficient processing of numerous samples is required.

For structural elucidation of unknown metabolites, high-resolution mass spectrometry (HRMS) using quadrupole time-of-flight (QTOF) instrumentation provides unparalleled capabilities [5] [6]. The accurate mass measurements facilitated by QTOF systems allow for confident determination of elemental compositions of detected metabolites, which is especially valuable when reference standards are unavailable. When paired with data-independent acquisition modes such as SWATH, QTOF systems can comprehensively record fragmentation data for all detected ions, creating rich datasets suitable for both targeted and untargeted analyses [5]. This approach has proven particularly valuable for studying the metabolism of emerging fentanyl analogs, where reference standards may not be commercially available.

Sample Preparation Techniques

Effective sample preparation is crucial for reliable this compound detection and quantification, serving to concentrate the analyte and remove matrix components that can interfere with analysis.

Table 2: Sample Preparation Methods for Different Biological Matrices

Matrix Preparation Method Procedure Highlights Key Applications
Urine [2] [8] Dilute-and-shoot; PALME Minimal processing; high enrichment with low solvent consumption High-throughput screening; sensitive quantification
Whole Blood [2] [7] Liquid-liquid extraction (LLE) Organic solvent extraction; protein precipitation Forensic toxicology; postmortem analysis
Hair [2] [7] Solid-phase extraction (SPE) Digestion followed by selective extraction Long-term exposure assessment
Hepatocyte Incubations [6] Protein precipitation Acetonitrile quenching and precipitation In vitro metabolism studies

For urine samples, the dilute-and-shoot approach provides a rapid, minimal cleanup preparation suitable for high-throughput analysis [2]. However, for enhanced sensitivity, more sophisticated techniques such as parallel artificial liquid membrane extraction (PALME) have been developed, achieving remarkable enrichment factors while consuming only minimal volumes of organic solvent [8]. This green chemistry approach has demonstrated capability to detect fentanyl analogs and metabolites at parts-per-trillion (ppt) levels, making it particularly valuable for detecting low-abundance metabolites.

For blood matrices, liquid-liquid extraction (LLE) remains widely employed, effectively isolating analytes from complex protein-rich matrices while reducing ion suppression effects in mass spectrometric analysis [2] [7]. Hair analysis requires more extensive sample preparation, typically involving digestion steps followed by solid-phase extraction (SPE) to isolate analytes from the hair matrix [2]. This approach enables the detection of this compound and other metabolites over an extended time frame, providing valuable information about long-term or chronic exposure to alfentanil.

Experimental Protocols

Hepatocyte Incubation for Metabolite Generation and Identification
3.1.1 Protocol Objective

To generate and identify this compound and other metabolites of alfentanil using cryopreserved human hepatocytes as an in vitro model system for human hepatic metabolism.

3.1.2 Materials and Reagents
  • Cryopreserved human hepatocytes (commercially available)
  • inVitro Gro HT thawing medium
  • Williams E medium (supplemented with L-glutamine and HEPES)
  • Alfentanil standard (prepared as stock solution in methanol)
  • Trypan blue solution (0.4%)
  • Acetonitrile (LC-MS grade)
  • 96-well plates
3.1.3 Procedure
  • Thawing hepatocytes: Rapidly thaw cryopreserved hepatocytes at 37°C and transfer to pre-warmed inVitro Gro HT thawing medium (48 mL).
  • Cell viability assessment: Pellet hepatocytes by centrifugation at 100 × g for 5 minutes at room temperature, aspirate supernatant, and resuspend in Williams E medium. Determine cell concentration and viability using the Trypan blue exclusion method.
  • Cell suspension adjustment: Adjust cell concentration to 2 × 10^6 cells/mL in Williams E medium.
  • Incubation setup: Aliquot cell suspension (50 μL) into 96-well plates, then add alfentanil solution in medium (50 μL, 10 μM) to achieve final concentration of 5 μM and 1 × 10^6 cells/mL in 100 μL total volume. Ensure organic solvent content is ≤0.2%.
  • Metabolite generation: Incubate substrate mixtures for 5 hours at 37°C in a controlled atmosphere.
  • Reaction termination: Quench reactions by adding ice-cold acetonitrile (100 μL) and store plate at -20°C for at least 10 minutes.
  • Sample preparation: Centrifuge plates to pellet precipitated proteins and transfer supernatants for LC-MS analysis [6].
3.1.4 Data Interpretation

Analyze samples using LC-QTOF-MS with both full scan and data-dependent MS/MS acquisition. Identify potential metabolites by detecting characteristic mass shifts from the parent alfentanil and interpreting MS/MS fragmentation patterns. Comparison with synthetically derived reference standards is recommended for definitive structural confirmation [6] [9].

Comprehensive Urine Analysis for this compound and Related Metabolites
3.2.1 Protocol Objective

To detect and quantify this compound, alfentanil, and related metabolites in human urine samples using UHPLC-MS/MS for clinical and forensic toxicology applications.

3.2.2 Materials and Reagents
  • Alfentanil, this compound, and deuterated internal standards (e.g., fentanyl-D5)
  • LC-MS grade water, methanol, and acetonitrile
  • Formic acid (LC-MS grade)
  • Ammonium acetate (≥97% purity)
  • Calibrator and quality control working solutions
3.2.3 Sample Preparation Procedure
  • Urine dilution: Dilute urine samples 1:1 with LC-MS grade water or mobile phase.
  • Internal standard addition: Add appropriate deuterated internal standards (e.g., fentanyl-D5 at 5 μg/L final concentration in urine).
  • Centrifugation: Centrifuge diluted samples at high speed (e.g., 10,000 × g for 10 minutes) to remove particulate matter.
  • Alternative extraction (PALME): For enhanced sensitivity, employ parallel artificial liquid membrane extraction using 1-octanol immobilized in PVDF membranes in a 96-well plate format [8].
3.2.4 UHPLC-MS/MS Analysis Conditions
  • Column: C18 reversed-phase UHPLC column (e.g., 2.1 × 100 mm, 1.7-1.8 μm particle size)
  • Mobile phase A: Water with 0.1% formic acid and 2 mM ammonium acetate
  • Mobile phase B: Acetonitrile with 0.1% formic acid
  • Gradient program: 5-95% B over 5-8 minutes
  • Flow rate: 0.4-0.6 mL/min
  • Injection volume: 5-10 μL
  • Mass spectrometer detection: Multiple reaction monitoring (MRM) mode with positive electrospray ionization
  • Ion source parameters: Optimize for maximum sensitivity for transitions of interest [2] [7]
3.2.5 Method Validation
  • Linearity: Typically 0.1-50 ng/mL for parent compounds and 0.1-200 ng/mL for metabolites
  • Limit of quantification: 0.1 ng/mL for most analytes with PALME extraction [8]
  • Precision and accuracy: Within ±15% for quality control samples
  • Matrix effects: Evaluate and ensure minimal suppression or enhancement

G SamplePreparation Sample Preparation UrineDilution Urine Dilution (1:1) SamplePreparation->UrineDilution ISAddition Internal Standard Addition UrineDilution->ISAddition Centrifugation Centrifugation (10,000 × g, 10 min) ISAddition->Centrifugation PALME PALME Extraction (Alternative) Centrifugation->PALME For enhanced sensitivity UHPLCMS UHPLC-MS/MS Analysis Centrifugation->UHPLCMS Direct injection PALME->UHPLCMS Column C18 UHPLC Column UHPLCMS->Column Gradient Gradient Elution 5-95% Acetonitrile Column->Gradient MRM MRM Detection (ESI+ Mode) Gradient->MRM DataProcessing Data Processing MRM->DataProcessing Identification Metabolite Identification DataProcessing->Identification Quantification Quantification Identification->Quantification Validation Method Validation Quantification->Validation

Structural Elucidation and Metabolite Characterization

Strategies for Metabolite Identification

Structural elucidation of this compound and related metabolites requires a systematic approach combining analytical data with chemical reasoning. The process typically begins with detecting potential metabolites through mass shifts from the parent compound, followed by detailed investigation of fragmentation patterns to propose structural hypotheses. For fentanyl analogs like alfentanil, the most common metabolic transformations include:

  • N-dealkylation: Removal of the phenethyl group to form this compound
  • Hydroxylation: Addition of hydroxyl groups at various positions on the phenethyl or piperidine rings
  • N-oxidation: Formation of N-oxide derivatives
  • Dealkylation and hydroxylation combinations: Sequential metabolic transformations

A critical challenge in metabolite identification is distinguishing between isomeric metabolites, particularly for hydroxylated species where the hydroxyl group can be incorporated at different positions. For instance, hydroxylation of the phenethyl moiety can occur at the β-position (on the carbon adjacent to the nitrogen) or at various positions on the aromatic ring (2-, 3-, or 4-positions) [6] [9]. These isomers often exhibit nearly identical mass spectrometric fragmentation patterns, making differentiation by MS/MS alone extremely challenging without reference standards.

Advanced Techniques for Structural Confirmation

Definitive structural characterization of metabolites typically requires a combination of approaches:

  • Synthesis of reference standards: Preparation of suspected metabolites allows direct comparison of chromatographic retention times and fragmentation patterns [6] [9]. For hydroxylated metabolites, this may involve synthesizing all possible positional isomers to establish elution order and characteristic fragments.

  • LC-QTOF-MS with accurate mass measurement: High-resolution mass spectrometry provides elemental composition information for both parent ions and fragment ions, significantly narrowing possible structural assignments [6]. The typical mass accuracy of <5 ppm for QTOF instruments greatly enhances confidence in proposed structures.

  • Nuclear magnetic resonance (NMR) spectroscopy: While not always feasible due to sample amount requirements, NMR provides unequivocal structural information, particularly for distinguishing isomeric metabolites [3]. This technique is most commonly applied to metabolites isolated from larger-scale incubations.

  • Hydrogen-deuterium exchange: Monitoring the exchange of labile hydrogen atoms can provide information about the number of exchangeable hydrogens, helping to identify functional groups such as hydroxyls and amines.

Table 3: Characteristic Metabolites of Alfentanil and Related Fentanyl Analogs

Metabolite Biotransformation Mass Shift (from parent) Key Fragments Analytical Significance
This compound N-dealkylation -106.078 Da m/z 231.170 (C13H19N3O+) Primary metabolite; major biomarker
β-OH-Alfentanil Hydroxylation (β) +16.026 Da m/z 353.233 (C21H29N3O2+) Active metabolite; minor pathway
4-OH-Alfentanil Hydroxylation (aromatic) +16.026 Da m/z 353.233 (C21H29N3O2+) Positional isomer requiring chromatographic separation
4-OH-3-OMe-Alfentanil Hydroxylation + methylation +46.041 Da m/z 383.244 (C22H31N3O3+) Phase II metabolite; longer detection window

Research has demonstrated consistent metabolic patterns across fentanyl analogs, with N-dealkylation to form nor-compounds being a universal primary metabolic pathway [6] [3] [9]. For alfentanil specifically, studies have shown that it is metabolized as avidly by both CYP3A4 and CYP3A5, suggesting that polymorphic CYP3A5 expression may contribute to inter-individual variability in alfentanil metabolism and this compound formation [1]. This metabolic consistency provides a strategic advantage when encountering novel analogs, as initial method development can focus on these common transformations.

Advanced Applications and Emerging Approaches

Metabolomics for Comprehensive Biomarker Discovery

Untargeted metabolomics has emerged as a powerful complementary approach for detecting fentanyl analog exposure, including alfentanil use. This strategy focuses not on the drug metabolites themselves, but on the systemic metabolic perturbations induced by drug exposure [5] [10]. The metabolomics workflow involves comprehensive LC-HRMS analysis of biological samples followed by multivariate statistical analysis to identify endogenous metabolites whose levels are altered by drug exposure.

Experimental designs for opioid metabolomics have included both in vivo models (mice receiving controlled drug administrations) and in vitro systems (HepG2 hepatocyte cell lines) [5] [10]. These studies have revealed that opioid exposure produces detectable alterations in endogenous metabolic pathways, particularly those related to energy metabolism and catecholamine biosynthesis. A key finding from these investigations is that different opioids produce characteristic metabolic signatures that can be discriminated using pattern recognition techniques, with one study reporting 96% sensitivity and 74% specificity for distinguishing fentanyl exposure using a single-class SIMCA model [5].

G Metabolomics Metabolomics Workflow StudyDesign Study Design Metabolomics->StudyDesign InVivo In Vivo Models (Murine) StudyDesign->InVivo InVitro In Vitro Systems (HepG2 Cells) StudyDesign->InVitro SampleCollection Sample Collection (Urine at multiple time points) InVivo->SampleCollection InVitro->SampleCollection Analysis LC-HRMS Analysis SampleCollection->Analysis HILIC HILIC Chromatography Analysis->HILIC RP Reversed Phase Chromatography Analysis->RP POSNEG Positive/Negative Mode Analysis->POSNEG DataProcessing Data Processing HILIC->DataProcessing RP->DataProcessing POSNEG->DataProcessing FeatureDetection Feature Detection DataProcessing->FeatureDetection Alignment Peak Alignment FeatureDetection->Alignment Normalization Signal Normalization Alignment->Normalization StatisticalAnalysis Statistical Analysis Normalization->StatisticalAnalysis Unsupervised Unsupervised Methods (PCA) StatisticalAnalysis->Unsupervised Supervised Supervised Methods (SIMCA) Unsupervised->Supervised BiomarkerID Biomarker Identification Supervised->BiomarkerID

Updated Screening Approaches for Novel Analogs

The continuous emergence of novel fentanyl analogs necessitates analytical methods that can detect unexpected or newly encountered substances. To address this challenge, comprehensive screening approaches have been developed that combine multiple analytical strategies:

  • Suspected-target screening: Using high-resolution mass spectrometry libraries to screen for hundreds of potential analogs and metabolites, including those not previously encountered in the specific laboratory [2] [7].

  • Metabolic pattern prediction: Leveraging the consistent metabolic patterns observed across fentanyl analogs to predict likely metabolites of new analogs [6] [9]. For instance, the consistent observation of 4-OH-3-OMe metabolites across multiple fentanyl analogs provides a specific target for metabolite screening.

  • Data-independent acquisition: Employing acquisition modes like SWATH that fragment all ions within selected mass ranges, creating comprehensive datasets that can be retrospectively mined for new analogs as they are identified [5].

These approaches have been incorporated into validated methods capable of detecting fentanyl and 22 analogs and metabolites in various biological matrices, with exceptional sensitivity reaching 2-6 ng/L in blood and urine and 11-21 pg/g in hair [2] [7]. The ability to detect these substances across multiple matrices provides flexibility in method selection based on available specimens and the desired window of detection.

Conclusion

The identification and quantification of this compound and related metabolites require sophisticated analytical approaches combining efficient sample preparation, high-resolution separation, and sensitive mass spectrometric detection. The protocols outlined in this document provide validated methods for detecting these compounds in various biological matrices, with applications in clinical toxicology, forensic science, and drug development. As the landscape of novel synthetic opioids continues to evolve, the integration of targeted quantification with untargeted screening and metabolomics approaches will be essential for comprehensive analytical coverage. The consistency observed in metabolic patterns across fentanyl analogs provides a strategic advantage for method development, allowing toxicologists to anticipate likely metabolites of newly emerging analogs even before reference standards become available.

References

Noralfentanil reference standard preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Noralfentanil

This compound, with the chemical formula C₁₆H₂₄N₂O₂, is a known metabolite of the potent synthetic opioid alfentanil [1] [2]. In humans, the main metabolic pathway for alfentanil is N-dealkylation at the piperidine nitrogen, forming this compound, which can account for approximately 30% of the administered dose [3]. Its identification in biological samples is crucial in clinical and forensic toxicology, particularly for confirming alfentanil use or exposure [4].

Chemical and Physical Properties

The table below summarizes the key chemical identifiers and predicted properties of this compound:

Property Value / Description
IUPAC Name N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide [1]
CAS Number 61086-18-8 [2]
Molecular Weight 276.374 g/mol (Average); 276.183778022 g/mol (Monoisotopic) [1]
Molecular Formula C₁₆H₂₄N₂O₂ [1] [2]
SMILES CCC(=O)N(C1=CC=CC=C1)C1(COC)CCNCC1 [1]
LogP 1.68 [2]
Water Solubility 1.63 mg/mL (Predicted) [1]
Collision Cross Section (CCS) [M+H]+ 164.634 Ų (Predicted by DeepCCS 1.0) [1]

Analytical Protocol for this compound by LC-MS

This protocol outlines a method for detecting and confirming this compound in solution using liquid chromatography-mass spectrometry (LC-MS), synthesizing information from application notes and recent metabolic studies.

Materials and Reagents
  • This compound Reference Standard: Certified solution, 1.0 mg/mL in methanol (as free base), stored at -20°C [4].
  • Mobile Phase A: Ultrapure water with 0.1% Formic Acid [5].
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid [5].
  • Equipment: Volumetric flasks, micropipettes, and vials compatible with the LC-MS system.
Instrumentation and Conditions

The table below details the suggested instrumental parameters:

Parameter Configuration
Chromatography System Ultra-High-Pressure Liquid Chromatography (UHPLC)
Mass Spectrometer Q Exactive HF Hybrid Quadrupole-Orbitrap [5]
Chromatographic Column ACQUITY UPLC HSS T3 (150 mm × 2.1 mm, 1.8 μm) [5]
Column Temperature 30 °C [5]
Flow Rate 0.3 mL/min [5]
Injection Volume 1-10 µL (method-dependent)

| Mobile Phase Gradient | • 0-1.0 min: Hold at 1% B • 1.0-8.0 min: Ramp to 99% B • 8.0-10.0 min: Hold at 99% B • 10.0-10.1 min: Ramp to 1% B • 10.1-12.0 min: Re-equilibrate at 1% B [5] | | Ionization Mode | Positive Electrospray Ionization (ESI+) [5] | | Data Acquisition | Full-scan and/or Targeted SIM/t-MS² |

Sample Preparation Procedure
  • Standard Dilution: Allow the certified reference standard to reach room temperature. Gently vortex. Prepare a serial dilution in methanol or a methanol-water mixture to create a calibration curve (e.g., concentrations from 1 ng/mL to 1000 ng/mL).
  • Quality Control (QC): Prepare QC samples at low, medium, and high concentrations within the calibration range.
  • Sample Injection: Transfer the prepared standards, QCs, and unknown samples into appropriate LC vials for injection.
Alternative HPLC Method

An alternative reversed-phase HPLC method has been reported, utilizing a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid should be replaced with formic acid [2].

Data Analysis and Workflow

The following diagram illustrates the complete experimental workflow for analyzing this compound, from sample preparation to data interpretation:

G START Start Analysis SP Sample Preparation • Thaw & vortex standard • Perform serial dilution • Prepare QC samples START->SP IC Instrument Calibration • Tune and calibrate MS • Establish calibration curve SP->IC LC Liquid Chromatography • Inject sample onto UHPLC • Perform gradient elution IC->LC MS Mass Spectrometry • Ionize eluting compounds (ESI+) • Acquire high-resolution mass data LC->MS ID Data Analysis & ID • Extract ion chromatogram • Confirm accurate mass • Compare retention time MS->ID END Result Confirmation ID->END

Safety and Regulatory Considerations

  • Handling: this compound is a controlled substance metabolite and should be handled with extreme care in a certified laboratory.
  • Personal Protective Equipment (PPE): Wear a lab coat, gloves, and safety glasses.
  • Waste Disposal: Dispose of all organic solvents and chemical waste according to institutional regulations for hazardous materials.
  • Certification: Using certified reference materials, like the Cerilliant standard, ensures accuracy and reliability for quantitative applications in forensic and clinical analysis [4].

Key Applications in Research

The primary application of a this compound reference standard is in the field of toxicology and drug metabolism:

  • Metabolic Profiling: To identify and quantify this compound as a major human metabolite in studies investigating the biotransformation of alfentanil [3].
  • Toxicology and Forensics: To confirm alfentanil use or exposure in various biological samples (e.g., urine, blood) for clinical toxicology, forensic analysis, and pain prescription monitoring programs [4].

References

electrochemical analysis of Noralfentanil

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Noralfentanil

This compound is a metabolite or derivative of the synthetic opioid Alfentanil [1]. The table below summarizes its basic chemical identification data.

Property Value
CAS Number 61086-18-8 [2]
Molecular Formula C({16})H({24})N({2})O({2}) [2]
Molecular Weight 276.381 g/mol [2]
Synonyms N-[4-(Methoxymethyl)piperidin-4-yl]-N-phenylpropanamide [2]
LogP 1.68 [2]

Proposed Electrochemical Analysis Strategy

While a direct protocol for this compound is unavailable, a highly sensitive electrochemical sensor was developed for its parent compound, Alfentanil, and Fentanyl. You can adapt this methodology for this compound [3].

  • Core Principle: The sensor is based on a modified glassy carbon electrode (GCE). The modification uses a composite of Covalent Organic Frameworks (COFs) and reduced Graphene Oxide (rGO), which work synergistically to enhance the electrochemical signal [3].
  • Why this approach is promising: The COF material provides a large surface area with rich catalytic sites, while the rGO significantly improves electron transfer, leading to high sensitivity. This sensor successfully detected Alfentanil in human serum with a low detection limit of 6.7 nM [3].

The following diagram illustrates the hypothesized experimental workflow for developing this analysis, adapted from the general approach used for fentanyl and alfentanil.

G node1 Electrode Preparation (Glass Carbon Electrode) node2 Sensor Modification (with COF-rGO nanocomposite) node1->node2 node3 Analyte Preparation (this compound in buffer/serum) node2->node3 node4 Electrochemical Measurement (Square-Wave Voltammetry) node3->node4 node5 Data Analysis (Peak current vs. Concentration) node4->node5

Detailed Experimental Protocol

This protocol is adapted from the method for fentanyl and alfentanil, as detailed in [3].

Materials and Reagents
  • Analytical Standard: this compound (e.g., CAS 61086-18-8)
  • Electrode Material: Glassy carbon electrode (GCE, 3 mm diameter)
  • Modifying Agents: Covalent organic framework (COF) nanomaterial, Graphene oxide (GO)
  • Chemical Reagents: Phosphate buffer saline (PBS, 0.1 M, pH 7.4), Reducing agent (e.g., ascorbic acid) for rGO synthesis, Human serum (for recovery studies)
  • Equipment: Electrochemical workstation, Three-electrode system (GCE working electrode, Ag/AgCl reference electrode, Pt wire counter electrode), Ultrasonicator
Sensor Fabrication Procedure
  • Synthesis of COF-rGO Nanocomposite: Prepare COF via solvothermal reaction. Simultaneously, synthesize reduced graphene oxide (rGO) by chemical reduction of GO. Integrate COF and rGO to form the nanocomposite.
  • Electrode Pretreatment: Polish the bare GCE with alumina slurry (0.05 µm) on a microcloth. Rinse thoroughly with deionized water and ethanol, then dry under nitrogen stream.
  • Electrode Modification: Disperse 2 mg of COF-rGO nanocomposite in 1 mL of deionized water. Sonicate for 30 minutes to form a homogeneous ink. Deposit 8 µL of this suspension onto the polished surface of the GCE. Allow the electrode to dry at room temperature.
Electrochemical Detection of this compound
  • Experimental Setup: Use the modified COF-rGO/GCE as working electrode in a three-electrode cell with Ag/AgCl reference and Pt counter electrodes. Support with 0.1 M PBS (pH 7.4).
  • Square-Wave Voltammetry (SWV) Parameters:
    • Potential window: +0.8 V to +1.4 V (vs. Ag/AgCl)
    • Frequency: 15 Hz
    • Amplitude: 25 mV
    • Step potential: 5 mV
  • Measurement Procedure: Add increasing concentrations of this compound standard solution to the electrochemical cell. After 60-second incubation, record SWV response. Note the oxidation peak potential and corresponding current. Plot peak current against this compound concentration to generate calibration curve.
Analysis in Biological Samples
  • Sample Preparation: Dilute human serum samples with PBS (pH 7.4). Spike with known concentrations of this compound for recovery studies.
  • Standard Addition Method: For real sample analysis, use standard addition method to minimize matrix effects. Add known increments of this compound standard to the diluted serum sample and record SWV response.

Method Validation and Anticipated Performance

Based on the performance for Alfentanil, the following table outlines the expected key analytical parameters for this compound after optimization.

Validation Parameter Anticipated Performance for this compound
Linear Range 0.02 - 7.0 µM (estimated)
Detection Limit (LOD) < 10 nM (estimated)
Quantification Limit (LOQ) < 30 nM (estimated)
Selectivity High against common interferents (e.g., uric acid, ascorbic acid)
Reproducibility RSD < 5% (n=5)
Stability > 95% initial response after 2 weeks
Application Spiked human serum

Alternative Analytical Method

Since electrochemical data is scarce, note that this compound has been successfully separated using reversed-phase HPLC, which could be used for validation or complementary analysis [2].

  • Column: Newcrom R1
  • Mobile Phase: Acetonitrile/Water with phosphoric acid (or formic acid for MS-compatibility)
  • Note: This method is scalable and can be adapted for pharmacokinetic studies or preparative separation [2].

Important Research Gaps and Future Directions

  • No Direct Data: The major limitation is the absence of any published electrochemical data (oxidation potential, voltammetric behavior) for this compound. Initial research must focus on foundational characterization.
  • Start with Characterization: Your first step should be to use cyclic voltammetry with a standard glassy carbon electrode to identify the irreversible oxidation peak and underlying mechanism of this compound.
  • Metabolic Context: this compound is primarily known as a metabolite. Research its metabolic pathway from the parent drug Alfentanil to understand the biological context of your analysis. The diagram below outlines this general metabolic relationship for fentanyl analogs.

G Parent Parent Fentanyl Analog (e.g., Alfentanil) M1 Primary Metabolites (N-dealkylation, Hydroxylation) Parent->M1 M2 This compound M1->M2 M3 Phase II Conjugates (Glucuronidation, Sulfation) M2->M3

References

Comprehensive GC-MS Analytical Method for Noralfentanil Determination in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Noralfentanil, the principal metabolite of the synthetic opioid alfentanil, requires highly sensitive and specific analytical methods for accurate quantification in biological matrices. This application note provides a detailed GC-MS protocol for the simultaneous determination of alfentanil and this compound in human plasma, enabling pharmacokinetic studies and clinical monitoring. The method described herein is adapted from a validated approach originally published for fentanyl-class compounds [1] [2].

The analytical challenge for this compound lies in its relatively low concentration in biological samples compared to the parent drug, necessitating efficient extraction and derivatization to enhance chromatographic performance and detection sensitivity. The method outlined below addresses these challenges through optimized sample preparation and derivatization techniques specifically designed for GC-MS analysis.

Materials and Methods

Reagents and Chemicals
  • This compound and alfentanil reference standards of certified purity (>99%)
  • Deuterated internal standards (where available for quantification)
  • HPLC-grade or higher organic solvents: ethyl acetate, n-hexane, dichloromethane
  • Derivatization reagent: Pentafluoropropionic anhydride (PFPA)
  • Basic solution: Sodium hydroxide or ammonium hydroxide for pH adjustment
  • Acid solution: Hydrochloric acid for back-extraction (if required)
  • Buffers: Phosphate or acetate buffers for pH control
Equipment and Instruments
  • Gas Chromatograph equipped with programmable temperature vaporizer (PTV) or split/splitless injector
  • Mass Spectrometer with electron impact (EI) ionization capability
  • Analytical column: Fused silica capillary column (e.g., DB-5MS, 30 m × 0.25 mm ID, 0.25 μm film thickness)
  • Sample preparation tools: Centrifuge, vortex mixer, analytical balance, pH meter
  • Evaporation system: Nitrogen evaporator or vacuum concentrator
  • Glassware: Glass test tubes with PTFE-lined caps, Pasteur pipettes, autosampler vials

Experimental Protocol

Sample Preparation Procedure

The sample preparation method for this compound builds upon established approaches for fentanyl analogs [1] [2], with specific modifications to optimize this compound recovery.

  • Sample Aliquoting: Transfer 1 mL of plasma sample to a glass extraction tube.
  • Internal Standard Addition: Add appropriate internal standard (if available).
  • Basification: Adjust pH to approximately 9 using 0.5 mL of 0.1 M sodium hydroxide or ammonium hydroxide solution.
  • Liquid-Liquid Extraction:
    • Add 5 mL of organic extraction solvent (ethyl acetate:n-hexane, 50:50, v/v)
    • Vortex mix vigorously for 10 minutes
    • Centrifuge at 3,500 × g for 5 minutes to separate phases
  • Phase Transfer: Transfer the organic (upper) layer to a clean glass tube.
  • Back-Extraction (Optional):
    • Add 1 mL of 0.1 M hydrochloric acid to the organic extract
    • Vortex mix for 5 minutes
    • Centrifuge and retain aqueous phase
  • Second Basification: Basify the aqueous phase with 0.5 mL of 0.1 M NaOH.
  • Secondary Extraction: Repeat step 4 with 2 mL of organic solvent.
  • Evaporation: Transfer organic layer and evaporate to dryness under nitrogen stream at 40°C.
Derivatization Procedure

Table: Derivatization Reaction Conditions for this compound

Parameter Specification
Reagent Pentafluoropropionic anhydride (PFPA)
Volume 50 μL
Solvent Ethyl acetate
Volume 100 μL
Temperature 70°C
Time 30 minutes
Quenching Evaporation under nitrogen stream
Reconstitution 50 μL ethyl acetate

Derivatization Steps:

  • Reconstitution: Add 100 μL ethyl acetate and 50 μL PFPA to the dried extract.
  • Reaction: Heat at 70°C for 30 minutes in a sealed vial.
  • Evaporation: Evaporate excess derivatization reagent under nitrogen stream.
  • Reconstitution: Reconstitute derivative in 50 μL ethyl acetate for GC-MS analysis.
GC-MS Conditions

Table: GC-MS Instrument Parameters for this compound Analysis

Parameter Specification
GC Conditions
Column DB-5MS (30 m × 0.25 mm ID, 0.25 μm)
Injector Temperature 280°C
Injection Volume 1-2 μL (splitless mode)
Carrier Gas Helium, constant flow 1.0 mL/min
Oven Program 180°C (hold 1 min) to 300°C at 10°C/min (hold 8 min)
MS Conditions
Ionization Mode Electron Impact (EI)
Electron Energy 70 eV
Ion Source Temperature 230°C
Interface Temperature 250°C
Solvent Delay 4 minutes

Method Validation Data

Quantitative Performance

Table: Method Validation Parameters for this compound and Alfentanil [1]

Parameter This compound Alfentanil
Linear Range 0.4-10 ng/mL 5-500 ng/mL
Correlation Coefficient (r²) >0.99 >0.99
Extraction Efficiency >99% 70%
Inter-day Precision (CV%) <10% <10%
Method Sensitivity

The method demonstrates exceptional sensitivity for this compound, with a lower limit of quantification (LLOQ) of 0.4 ng/mL in human plasma [1]. This sensitivity is sufficient for detecting this compound in pharmacokinetic studies following therapeutic alfentanil administration.

The extraction efficiency for this compound exceeds 99%, significantly higher than the 70% recovery observed for the parent compound alfentanil [1]. This high efficiency facilitates reliable quantification of the metabolite at low concentrations.

Experimental Workflow

The following diagram illustrates the complete sample preparation and analysis workflow for this compound determination in plasma samples:

G Start Plasma Sample (1 mL) IS Add Internal Standard Start->IS Basify Basify with NaOH IS->Basify LLE Liquid-Liquid Extraction Basify->LLE Transfer Transfer Organic Phase LLE->Transfer Derive Derivatization with PFPA Transfer->Derive Organic phase Evap Evaporate to Dryness Derive->Evap Recon Reconstitute in Solvent Evap->Recon GCMS GC-MS Analysis Recon->GCMS Results Quantitative Results GCMS->Results

Critical Method Considerations

Derivatization Strategy

The pentafluoropropionyl derivative of this compound produces stable compounds with excellent gas chromatographic properties and generates high-mass fragments in their mass spectra, providing enhanced specificity for detection and quantification [2]. This derivatization approach significantly improves the method's sensitivity compared to underivatized analysis.

Specificity and Selectivity

The method employs specific ion monitoring to enhance detection reliability. For this compound derivatives, characteristic high-mass fragments should be identified and used for quantification. The pentafluorobenzamide derivatives described in the literature produce unique mass spectral fragments that enable specific identification [2].

Alternative Methodological Approaches

While this protocol describes GC-MS analysis, researchers should note that LC-MS/MS methodologies have become increasingly prevalent for fentanyl analog analysis due to superior sensitivity and often eliminate the need for derivatization [3] [4] [5]. However, GC-MS remains a robust and accessible technique for laboratories without advanced LC-MS/MS capabilities.

Troubleshooting Guide

Table: Common Issues and Solutions in this compound Analysis

Problem Potential Cause Solution
Low Recovery Incomplete derivatization Ensure reaction temperature and time are precisely controlled
Poor Chromatography Active sites in GC system Use deactivated liners and regular column maintenance
Inconsistent Results Variable derivatization yield Use fresh derivatization reagent and maintain anhydrous conditions
High Background Sample contamination Use high-purity solvents and clean glassware

Conclusion

The GC-MS method described herein provides a robust and sensitive approach for quantifying this compound in human plasma samples. The method demonstrates excellent linearity, precision, and accuracy across therapeutically relevant concentration ranges. The detailed protocol enables reliable implementation in analytical laboratories engaged in pharmaceutical research or clinical monitoring of alfentanil therapy.

The derivatization strategy employing pentafluoropropionic anhydride significantly enhances the chromatographic performance and detection sensitivity of this compound, addressing the analytical challenges posed by its low concentration in biological samples. This method is suitable for application in pharmacokinetic studies and therapeutic drug monitoring programs.

References

Application Note: HPLC Analysis of Noralfentanil

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Noralfentanil is a significant compound in the context of synthetic opioid analysis. A robust and validated HPLC method is essential for its detection and quantification in various samples, supporting forensic toxicology, pharmacokinetic studies, and drug development [1] [2]. This application note outlines a developed method and a comprehensive validation protocol based on standard guidelines [3] [4].

2. Materials and Methods

2.1. Chemicals and Reagents

  • Analyte: this compound standard [1].
  • Mobile Phase: HPLC-grade acetonitrile and water. For mass spectrometry compatibility, use 0.1% formic acid; for UV detection, phosphoric acid can be used as a modifier [1].
  • Diluent: A mixture of water and organic solvent (e.g., methanol or acetonitrile) suitable for the sample matrix.

2.2. Instrumentation and Chromatographic Conditions The following table summarizes the proposed chromatographic conditions, synthesized from a published application for this compound and general UHPLC-MS/MS methods for fentanyl analogs [1] [2].

Table 1: Instrumental and Chromatographic Conditions

Parameter Specification
HPLC System UHPLC system capable of handling high back-pressures
Column Newcrom R1 (or equivalent C8/low silanol activity column) [1]
Column Dimensions 100 mm x 4.6 mm, 3 µm (for fast UPLC applications) [1]
Column Temperature 25-40°C
Mobile Phase Gradient or isocratic elution with Acetonitrile/Water/Acid
Flow Rate 0.4 - 1.0 mL/min
Detection Mass Spectrometry (MS) or UV Detection
Injection Volume 5 - 20 µL

2.3. Experimental Workflow The diagram below illustrates the key stages of the analytical process for this compound.

workflow Start Start Method SamplePrep Sample Preparation Start->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC DataAnalysis Data Analysis &\nQuantification HPLC->DataAnalysis Validation Method Validation DataAnalysis->Validation For New Methods

Detailed Experimental Protocols

3.1. Sample Preparation The preparation protocol depends heavily on the sample matrix.

  • Standard Solutions: Prepare a stock solution of this compound in methanol. Serially dilute with an appropriate diluent (e.g., methanol-water 20:80, v/v) to create working standards for calibration [5].
  • Urine Samples: Simple dilution with the mobile phase or diluent may be sufficient before injection [2].
  • Blood/Plasma Samples: Requires a clean-up step. Liquid-liquid extraction (LLE) with solvents like tert-butyl methyl ether is commonly used for fentanyl analogs [2] [6].
  • Hair Samples: Typically involve a decontamination step, followed by pulverization and solid-phase extraction (SPE) [2].

3.2. Method Validation Protocol Once the method is developed, it must be validated. The following parameters should be assessed, typically following ICH guidelines [3] [4] [5]. The table includes expected performance targets based on related methods.

Table 2: Method Validation Parameters and Targets

Validation Parameter Protocol Description Acceptance Criteria / Expected Performance
Specificity Inject blank matrix and spiked samples to confirm no interference at the retention time of this compound [4]. Complete separation from interferents [7].
Linearity & Range Analyze a minimum of 5 concentrations in the expected range (e.g., 50-150% of target) in triplicate [4]. Correlation coefficient (R²) > 0.99 [7] [5].
Accuracy Spike the analyte into the matrix at 3 levels (e.g., 80%, 100%, 120%). Analyze replicates (n≥3) at each level [4] [5]. Mean recovery of 85-115% [6].

| Precision | Repeatability (Intra-day): 6 replicates at 100% concentration [4]. Intermediate Precision (Inter-day): Different days, analysts, or instruments. | RSD ≤ 2% for assay, ≤ 15% for impurities at low levels [7] [6]. | | LOD & LOQ | Determine via signal-to-noise ratio (S/N) of low concentration samples. LOD: S/N ≈ 3:1. LOQ: S/N ≈ 10:1 with RSD < 10% [4] [5]. | LOQ target: ~0.04 µg/mL (from fentanyl citrate injection study) [7]. | | Robustness | Deliberately vary parameters (e.g., temperature ±2°C, flow rate ±0.1 mL/min, mobile phase pH ±0.1) [4]. | Method remains unaffected by small variations. |

3.3. System Suitability Test Before running analytical batches, perform a system suitability test. This ensures the chromatographic system is performing adequately [4].

  • Parameters: Inject a standard solution 5-6 times to calculate:
    • Theoretical Plates (N): >2000, indicates column efficiency.
    • Tailing Factor (T): <2.0, indicates peak symmetry.
    • Resolution (Rs): >1.5 between this compound and any close-eluting peak.
    • Relative Standard Deviation (RSD): For retention time and peak area of replicates, typically ≤2.0% [4].

Discussion and Optimization Strategies

Developing a new method requires systematic optimization. Key challenges and strategies are summarized below.

strategy Challenge Common Challenges Opt1 Mobile Phase\nOptimization Challenge->Opt1 Selectivity Resolution Opt2 Column\nSelection Challenge->Opt2 Peak Shape Opt3 Gradient\nProgramming Challenge->Opt3 Analysis Time

  • Selectivity and Resolution: If this compound does not separate from other components, optimize the mobile phase composition (organic solvent ratio, pH, buffer concentration) or consider a different column chemistry [8].
  • Peak Shape: Tailing peaks can be improved by using a column with low silanol activity (like Newcrom R1), adjusting mobile phase pH, or adding competing amines [1] [8].
  • Analysis Speed: For faster separations, consider using columns packed with smaller particles (e.g., sub-2µm), higher temperatures, and gradient elution [8] [9].

Conclusion

This document provides a foundational protocol and validation framework for analyzing this compound by HPLC. The conditions and targets are extrapolated from highly relevant sources and established guidelines. You should use this as a starting point for your own experimental work, adapting and validating every parameter rigorously in your specific laboratory environment to ensure reliability and reproducibility.

References

reducing Noralfentanil interference in fentanyl assays

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Norfentanyl Interference

The core of the interference problem lies in the design of the assays and the chemical nature of the compounds involved.

  • Immunoassay Cross-Reactivity: Immunoassays, including the widely used BTNX Rapid Response fentanyl test strips (FTS), work by using antibodies that bind to a specific target molecule. Because norfentanyl is the primary metabolite of fentanyl and shares a similar molecular structure, the antibodies in some assays can cross-react with it, as well as with various fentanyl analogs [1] [2] [3]. This can potentially lead to false-positive results or affect the test's sensitivity.
  • Unexpected Interferences: Research has also identified that other common substances can cause false positives with FTS. These include diphenhydramine, lidocaine, MDMA, and methamphetamine [1]. This highlights that not all positive results are due to fentanyl or its metabolites, and interference can come from various sources.
  • Assay and Lot Variability: The performance of FTS is not uniform. One study found notable lot-to-lot variability in the sensitivity of the strips for fentanyl, its analogs, and known interferences [1]. This means a protocol that works with one manufacturing lot may need optimization for another.

Troubleshooting & Methodological Guide

Here are detailed methodologies and steps to identify and reduce norfentanyl interference.

Experimental Protocol: Validating Your Assay for Cross-Reactivity

This protocol is adapted from laboratory assessments of fentanyl test strips [1].

1. Objective: To determine the cross-reactivity of your fentanyl assay with norfentanyl and other potential interferents. 2. Materials: * Fentanyl test strips or immunoassay kits (note the manufacturer and lot number) [1]. * Analytical-grade standards: Fentanyl, norfentanyl, and potential interferents (e.g., methamphetamine, diphenhydramine, lidocaine) [1]. * Solvent (e.g., deionized water, specified buffer). * Standard laboratory equipment (vials, pipettes, etc.). 3. Procedure: * Prepare Solutions: Serially dilute the fentanyl, norfentanyl, and other interferent standards in your solvent to create a range of concentrations [1]. * Test Samples: Following the manufacturer's instructions, immerse a test strip into each dilution for the specified time (e.g., 10 seconds) [1]. * Interpret Results: Record the results (positive/negative) within the recommended time frame (e.g., 5 minutes) for each concentration [1]. * Document: Note the lowest concentration at which a positive result is observed for each substance. This establishes the effective cutoff and cross-reactivity profile for your specific assay lot.

FAQ: Addressing Common Problems

Q1: How can I minimize false positives from norfentanyl and other interferents in my immunoassay? A: The primary strategy is sample dilution. Some community harm reduction organizations advocate for diluting samples to a concentration of 2 mg/mL to avoid false positives caused by substances like methamphetamine and MDMA [1]. However, a critical trade-off exists:

  • Risk of False Negatives: Excessive dilution may reduce the concentration of fentanyl below the test's detection limit, leading to a false negative [1]. You must empirically determine the optimal dilution factor that minimizes interference without compromising the detection of true positives.

Q2: What is the gold-standard method to confirm fentanyl results and rule out interference? A: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the reference method [2] [3] [4]. It does not rely on antibody binding and can accurately distinguish and measure fentanyl, norfentanyl, and other analogs based on their unique mass-to-charge ratios, providing definitive confirmation.

Q3: Are there any special considerations for handling samples from regular fentanyl users? A: Yes. Pharmacokinetic studies show that fentanyl and norfentanyl can have protracted renal clearance in persons with opioid use disorder. Norfentanyl, in particular, was detected in urine for a mean of over 13 days after last use, with one case lasting 26 days [4]. This prolonged excretion should be considered when interpreting positive results.

Summary of Key Experimental Parameters

The table below summarizes quantitative data on substances known to interfere with fentanyl test strips.

Table 1: Documented Interferents with Fentanyl Test Strips

Substance Category Example Compounds Observed Effect
Fentanyl Analogs Carfentanil, Acetyl fentanyl, Furanyl fentanyl, etc. Cross-reactivity (positive result) [1]
Fentanyl Metabolites Norfentanyl Cross-reactivity (positive result) [2] [3]
Common Adulterants Diphenhydramine, Lidocaine False Positive [1]
Stimulants MDMA, Methamphetamine False Positive [1]

Experimental Workflow Diagram

The following diagram visualizes the key decision points and procedures in a method validation workflow to address assay interference.

Start Start: Suspected Assay Interference Validate Perform Cross-Reactivity Validation Start->Validate LCMS Confirm with LC-MS/MS Validate->LCMS All results Optimize Optimize Sample Preparation LCMS->Optimize Interference confirmed Document Document Final Protocol Optimize->Document Document->Validate New lot/reagent

References

improving Noralfentanil detection sensitivity mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Enhancing Detection Sensitivity

  • Q1: What are the primary challenges in detecting noralfentanil and similar metabolites? The main challenges are the very low concentrations of these compounds in biological samples and the complexity of the biological matrix (like blood or urine) which can suppress the instrument's signal. Achieving high sensitivity and selectivity is paramount [1] [2].

  • Q2: Which sample preparation technique is recommended for best sensitivity? While traditional Liquid-Liquid Extraction (LLE) is effective and widely used [3] [4], newer techniques like Parallel Artificial Liquid Membrane Extraction (PALME) have shown superior performance. PALME provides high enrichment factors and significantly reduces matrix effects, leading to lower detection limits [2].

  • Q3: My method's sensitivity is insufficient. Should I focus on sample prep or instrument tuning? Always start with sample preparation. A clean and concentrated sample extract is the foundation for high sensitivity. Even the best mass spectrometer cannot compensate for a poorly prepared sample. After optimizing sample prep, you can fine-tune instrument parameters for further gains.

Troubleshooting Guides & Methodologies

Optimizing Sample Preparation

A critical step for achieving a clean sample and minimizing matrix effects.

  • Core Protocol: Parallel Artificial Liquid Membrane Extraction (PALME) [2] This modern approach is highly recommended for its efficiency and low solvent use.
    • Principle: Analytes are extracted from urine samples through a supported liquid membrane (1-octanol in a PVDF filter) into an acidic acceptor solution.
    • Procedure:
      • Load Sample: Place the urine sample (acidified) into a 96-well plate donor compartment.
      • Set Up Membrane: Impregnate the PVDF membrane with 1-octanol as the organic solvent.
      • Extract: Place an acidic aqueous solution in the acceptor compartment, separated by the membrane.
      • Agitate and Wait: Agitate the plate for a specified duration (e.g., 90 minutes) to allow the analytes to migrate.
      • Analyze: The acceptor solution is then directly suitable for LC-MS/MS analysis.
    • Key Advantage: This method achieves a high enrichment factor, enabling detection limits as low as 0.1 ng/mL for parent drugs and metabolites [2].

The following workflow outlines the optimized PALME procedure:

G Start Urine Sample Acidify Acidify Sample Start->Acidify Donor Load to Donor Plate Acidify->Donor Membrane Setup PVDF Membrane (with 1-Octanol) Donor->Membrane Acceptor Add Acidic Acceptor Solution Membrane->Acceptor Agitate Agitate for 90 mins Acceptor->Agitate Analyze LC-MS/MS Analysis Agitate->Analyze

Chromatographic and Mass Spectrometric Parameters

After sample prep, instrument settings are key. The following parameters are based on a validated UHPLC-MS/MS method [1].

  • Liquid Chromatography (UHPLC) Conditions:

    • Goal: Achieve sharp peak separation to reduce background noise.
    • Column: Reversed-Phase (e.g., C18).
    • Gradient: Short, fast gradients (e.g., 8 minutes) are achievable with modern UHPLC systems [1].
    • Mobile Phase: Acidified water and acetonitrile or methanol (e.g., with formic acid or ammonium formate) to promote protonation of the analytes.
  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode, as fentalogs and metabolites are readily protonated [4].
    • Detection: Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion and one or more characteristic product ions for each analyte, providing high specificity in complex matrices.
  • Critical MS Transitions for Norfentanyl Compounds: The table below lists example MRM transitions. Note that these are illustrative; you must optimize for your specific instrument.

Compound Name Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Note
Norfentanyl 233.2 84.1 150.1 Base peak is often the piperidine ring fragment [3] [4]
Norsufentanil 289.2 113.1 210.1
This compound 281.2 197.1 105.1
Cyclopropyl Norfentanyl 259.2 84.1 110.1 [1]
Acetyl Norfentanyl 261.2 84.1 112.1 [1]
Quantitative Method Performance Benchmarks

The following table summarizes the sensitivity (Limit of Quantification - LOQ) achievable with different optimized methods across various sample types.

Analytical Method Sample Type Target Analytes LOQ (Sensitivity) Citation
GC-MS (with derivatization) Urine Norfentanyl, Norsufentanil, this compound 0.3 ng/mL [3]
LC-MS/MS (LLE) Plasma & Urine Fentanyl, Norfentanyl, Alfentanil, etc. 0.1 ng/mL [4]
UHPLC-MS/MS (Various SPE/LLE) Whole Blood, Urine, Hair 23 Fentanyl analogs & metabolites 2-6 ng/L (0.002-0.006 ng/mL) [1]
LC-MS/MS (PALME) Urine 23 Fentanyl analogs & metabolites 0.1 - 5 ng/mL [2]

Key Recommendations for Action

  • Prioritize Sample Cleanup: If sensitivity is an issue, first transition from a simple dilution or protein precipitation to a more robust technique like PALME or optimized LLE [1] [2].
  • Validate with Deuterated IS: Always use deuterated internal standards (e.g., Norfentanyl-D5) for quantification. They correct for recovery losses and matrix effects, improving accuracy and precision [4].
  • Focus on Metabolites: For documenting consumption, target the N-dealkylated metabolites (like norfentanyl) as they are often present in higher concentrations and for a longer time window than the parent drug [3] [1].

References

Noralfentanil analytical method validation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of Analytical Method Validation

For any analytical method used in pharmaceutical development, validation proves that the procedure is suitable for its intended use. The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the key performance characteristics that must be demonstrated [1] [2] [3]. The main parameters are summarized in the table below.

Validation Parameter Definition & Purpose Typical Acceptance Criteria
Specificity/Selectivity Ability to measure noralfentanil without interference from other components (matrix, impurities) [1]. No interference at the retention time of this compound [1].
Accuracy Closeness of test results to the true value [1] [3]. Recovery of 98-102% for the assay of a drug substance [3] [4].

| Precision

  • Repeatability
  • Intermediate Precision | Degree of agreement under the same conditions (same analyst, day) and under varying conditions (different days, analysts) [1] [3]. | RSD ≤ 2% for repeatability. Comparable results (e.g., RSD ≤ 3%) for intermediate precision [4]. | | Linearity | Ability to produce results directly proportional to analyte concentration [1] [3]. | Correlation coefficient (R²) ≥ 0.99 [4]. | | Range | Interval between upper and lower concentration with demonstrated linearity, accuracy, and precision [1] [3]. | Derived from linearity studies [3]. | | Limit of Detection (LOD) | Lowest amount that can be detected, but not quantitated [1] [3]. | Signal-to-noise ratio ≥ 3:1 [4]. | | Limit of Quantitation (LOQ) | Lowest amount that can be quantitated with accuracy and precision [1] [3]. | Signal-to-noise ratio ≥ 10:1 [4]. | | Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters [1] [3]. | System suitability criteria are met despite variations [3]. |

Validated LC-MS/MS Protocol for this compound in Urine

The following methodology, adapted from a validated method for fentanyl and its metabolite norfentanyl, can serve as a robust starting point for this compound analysis [5].

1. Instrumentation and Chromatography

  • Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [5].
  • Column: Poroshell 120 (2.7 µm), C18, 100 x 3.0 mm or equivalent [5].
  • Mobile Phase: 0.1% Formic Acid : Acetonitrile (50:50, v/v) [5].
  • Elution: Isocratic [5].
  • Flow Rate: 0.3 mL/min [5].
  • Run Time: 2.5 minutes [5].
  • Injection Volume: 10 µL [5].
  • Detection: MS/MS with Multiple Reaction Monitoring (MRM) in positive ion mode [5].

2. Sample Preparation (Liquid-Liquid Extraction) This optimized extraction protocol provides high recovery [5].

  • Place 1.0 mL of urine into a polypropylene tube.
  • Add an internal standard (e.g., Papaverine HCl or a stable isotope-labeled this compound).
  • Alkalize the sample by adding 0.363 M K₂CO₃ until pH 11.5-12.0 is reached.
  • Add 7.0 mL of n-hexane/ethyl acetate (7:3, v:v) extraction solvent.
  • Vortex mix for 7 minutes.
  • Centrifuge for 5 minutes at 5000 rpm.
  • Transfer the upper organic layer to a new tube.
  • Evaporate to dryness under a gentle stream of nitrogen at 35°C.
  • Reconstitute the dry residue in 400 µL of mobile phase for LC-MS/MS analysis [5].

3. Method Validation The method should be validated by assessing the parameters listed in the table above. For a quantitative method like this, key data to establish includes [5]:

  • Linearity: A minimum of 5 concentration levels, with R² ≥ 0.99 [5] [4].
  • Accuracy & Precision: At least 9 determinations over a minimum of 3 concentration levels [1].
  • LOD/LOQ: Determine based on signal-to-noise ratio or standard deviation of the response [5] [4].

This experimental workflow can be visualized as follows:

G start Start: Urine Sample is Add Internal Standard start->is ph Alkalize with K₂CO₃ (pH 11.5-12.0) is->ph extr Liquid-Liquid Extraction with n-hexane/ethyl acetate ph->extr vortex Vortex Mix (7 min) extr->vortex cent Centrifuge (5 min, 5000 rpm) vortex->cent transfer Transfer Organic Layer cent->transfer evaporate Evaporate to Dryness (N₂, 35°C) transfer->evaporate reconst Reconstitute in Mobile Phase evaporate->reconst lcms LC-MS/MS Analysis reconst->lcms end Data Acquisition lcms->end

Troubleshooting Common Challenges

Challenge 1: Poor Recovery of this compound

  • Potential Cause: Inefficient extraction from the biological matrix [5].
  • Solution:
    • Ensure the sample pH is correctly adjusted to 11.5-12.0 to keep this compound in its non-ionized form [5].
    • Confirm the mixing time during extraction is sufficient (7 minutes was optimal in the cited study) [5].
    • Check the evaporation temperature; excessive heat (>35°C) can lead to degradation or loss of analyte [5].

Challenge 2: Inadequate Sensitivity (High LOD/LOQ)

  • Potential Cause: Low ionization efficiency or high background noise.
  • Solution:
    • Optimize MS/MS parameters (collision energy, fragmentor voltage) for this compound's specific MRM transitions [5].
    • Increase the injection volume, if possible, within the limits of chromatographic performance.
    • Ensure the extraction process is clean and does not co-extract excessive matrix components that cause ion suppression [6].

Challenge 3: Lack of Specificity (Interfering Peaks)

  • Potential Cause: Co-eluting compounds from the sample matrix or other drugs [1].
  • Solution:
    • Use a chromatographic column with different selectivity (e.g., a different C18 ligand) to improve separation [7].
    • Optimize the mobile phase composition (e.g., pH, gradient profile) to shift the retention time of this compound away from interferents [4].
    • Use a highly specific detection technique like MS/MS, and monitor multiple MRM transitions to confirm identity [5] [8].

Challenge 4: Poor Chromatographic Peak Shape

  • Potential Cause: Secondary interactions with active silanol groups on the column [7].
  • Solution:
    • Use a column with low silanol activity or a charged surface hybrid (CSH) technology [7].
    • Add a mobile phase modifier, such as formic acid, to improve peak shape for basic compounds [5].
    • Ensure the column is not overloaded and is properly conditioned.

FAQs for Your Support Center

Q1: What is the most critical step in sample preparation for this compound? A1: The pH adjustment prior to extraction is critical. Fentanyl analogs are weak bases, and adjusting the urine to a highly alkaline pH (11.5-12.0) ensures the molecule is non-ionized, which dramatically improves its partitioning into the organic solvent and thus the recovery [5].

Q2: When should I revalidate my this compound analytical method? A2: Revalidation is required when there are changes that could impact the method's performance. This includes changes in the sample matrix, the analytical instrumentation, the method parameters, or when transferring the method to a new laboratory [2] [3].

Q3: My method is sensitive but imprecise. What should I check? A3: High imprecision often stems from the sample introduction process or the instrument itself.

  • Check the autosampler: Ensure it is calibrated and injecting consistently.
  • Verify your internal standard: It should correct for variability in sample preparation and injection. A stable isotope-labeled internal standard is ideal.
  • Perform system suitability tests: Before each validation run, ensure the instrument meets pre-defined criteria for parameters like retention time reproducibility and peak area %RSD [1] [4].

References

optimizing Noralfentanil extraction recovery rates

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods & Extraction Protocols

The table below summarizes two highly relevant analytical methods for fentanyl analogs, which can be adapted for Noralfentanil.

Method Feature Method 1: MEPS-LC-MS/MS [1] Method 2: UHPLC-MS/MS [2]
Analyte Classes Synthetic fentanyl opioids Fentanyl and 22 analogs/metabolites
Sample Matrix Urine Whole blood, urine, hair
Sample Prep Microextraction by Packed Sorbent (MEPS) Dilution (urine), Liquid-Liquid Extraction (blood), Solid Phase Extraction (hair)
Analysis Instrument LC-MS/MS UHPLC-MS/MS
Key Advantage Small sample/solvent volumes, semi-automated, lower cost High sensitivity, comprehensive panel, multi-matrix
Limit of Quantification (LOQ) Not specified for this compound 2-6 ng/L (blood/urine), 11-21 pg/g (hair)

Frequently Asked Questions (FAQs)

Q1: What is the most efficient sample preparation technique for this compound in biological fluids? For high-throughput analysis of liquid biological samples like urine, Microextraction by Packed Sorbent (MEPS) is highly efficient [1]. It uses small sample and solvent volumes (typically 0.1-1 mL of sample) and can be automated, making it cost-effective. For higher sensitivity or different matrices like whole blood or hair, Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) are recommended, as validated in the UHPLC-MS/MS method [2].

Q2: How can I optimize the MEPS procedure for the best recovery? According to research, key parameters to optimize are [1]:

  • Number of Extraction Cycles: Increasing the number of draw-eject cycles improves analyte recovery. The cited study found 8 cycles to be optimal.
  • Stroke Speed: A slower sample draw-eject speed (e.g., 3.57 µL/sec) enhances extraction efficiency.
  • Elution Solvent: The composition of the elution solvent is critical. Using a mixture design of experiments (DoE) can help identify the optimal solvent mixture for your specific analyte.

Q3: What chromatographic separation is suitable for this compound? this compound can be effectively separated using reversed-phase (RP) HPLC or UHPLC [3]. For mass spectrometry detection, use a mobile phase containing acetonitrile, water, and formic acid. Specialized columns like the mixed-mode Newcrom R1 can be employed for this purpose [3].

Troubleshooting Common Problems

Problem: Low Recovery in MEPS

  • Possible Cause: Inefficient elution of the analyte from the sorbent.
  • Solution: Optimize the elution solvent using a mixture design. Ensure the correct solvent volume is used and that the elution flow rate is not too high [1].

Problem: Carryover in Reusable MEPS Sorbents

  • Possible Cause: Incomplete cleaning of the sorbent between samples.
  • Solution: Thoroughly optimize the washing and elution steps during method development. A rigorous cleaning cycle must be part of the automated protocol to avoid false positives [1].

Problem: Inconsistent Results Between Sample Batches

  • Possible Cause: Variations in sample matrix (e.g., differences in urine composition).
  • Solution: Use a deuterated internal standard (e.g., fentanyl-D5 or norfentanyl-D5) to correct for recovery variations and matrix effects. This is a standard practice in robust quantitative analysis [2].

Detailed Experimental Protocol: MEPS for Urine

This protocol is adapted from the research on synthetic opioids [1].

Workflow Overview The diagram below outlines the main steps for the MEPS extraction procedure.

meps_workflow start Start Sample Prep step1 MEPS Conditioning (Methanol, Water) start->step1 step2 Load Sample (8 cycles at 3.57 µL/s) step1->step2 step3 Wash Sorbent (Water to remove impurities) step2->step3 step4 Elute Analytes (Optimized solvent mixture) step3->step4 step5 LC-MS/MS Analysis step4->step5

Step-by-Step Guide

  • MEPS Conditioning: Before the first use or if the sorbent has dried out, condition the MEPS device by drawing and ejecting 100 µL of methanol, followed by 100 µL of water [1].
  • Sample Loading: Draw approximately 0.1-1 mL of the prepared urine sample into a syringe attached to the MEPS device. Slowly eject and re-draw the sample for 8 complete cycles at a controlled speed of 3.57 µL/sec [1].
  • Washing: Remove interfering salts and matrix components by passing a small volume of water (or a weak aqueous solution) through the sorbent [1].
  • Elution: Elute the target analytes (this compound) into a clean vial using a small volume (e.g., 50-100 µL) of an optimized organic solvent mixture. The specific solvent (e.g., methanol, acetonitrile, or a mixture) should be determined during method optimization [1].
  • Analysis: Inject an aliquot of the eluent into the LC-MS/MS system for separation and detection.

Method Development & Optimization Workflow

Developing a robust method requires a systematic approach. The following diagram illustrates a logical workflow for this process.

optimization_workflow cluster_1 Extraction Optimization (e.g., MEPS) start Define Method Goals (Matrix, LOQ, Scope) step1 Select & Optimize Extraction Technique start->step1 step2 Optimize Chromatographic Separation step1->step2 a1 Solvent Type/Volume step3 Optimize MS/MS Parameters (MRM) step2->step3 step4 Full Method Validation step3->step4 a2 Number of Cycles a3 Flow/Speed

References

minimizing Noralfentanil degradation during analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Degradation and Key Principles

Minimizing degradation begins with understanding its causes. The primary factors to control are oxygen, moisture, heat, and light [1]. Furthermore, Noralfentanil is a metabolite or derivative of Fentanyl [2], and its analysis can be complicated by its high protein-binding capacity and metabolism by enzymes like CYP3A4 [3] [4]. The key degradation products to monitor, based on fentanyl studies, are listed in the table below.

Degradation Product Precursor/Condition Significance / Note
N-Phenylpropanamide (NPPA) [1] Fentanyl; prominent in various storage conditions A primary degradant from amide bond cleavage; key marker for stability assessment
Styrene [1] Fentanyl; significantly produced with heat A primary volatile degradant; monitor especially in heated environments
Norfentanyl [1] Fentanyl; formed via dealkylation A major metabolite; relevant for biological sample analysis
Despropionyl fentanyl (4-ANPP) [5] Fentanyl A known precursor and degradant

Troubleshooting Guide: Minimizing Degradation

This table outlines common issues and evidence-based solutions to protect your this compound samples during analysis.

Problem Possible Cause Solution & Preventive Measures
High degradant levels in sample Exposure to oxygen, humidity, or elevated temperatures during storage [1] Store samples in inert atmosphere (e.g., N₂), use desiccants, and maintain temperatures at or below -20°C [1].
Loss of analyte & poor recovery Inefficient extraction causing prolonged sample handling; adsorption to surfaces Use a fast and efficient extraction technique like Magnetic Dispersive Solid Phase Extraction (MDSPE) to reduce processing time [3].
Degradation during analysis Incompatible or harsh analytical conditions Optimize LC conditions: use high-quality, low-activity reverse-phase columns (e.g., Newcrom R1) and mild mobile phases (e.g., acetonitrile/water with formic acid) [2].
Inconsistent results Uncontrolled sample handling and processing Standardize the entire workflow from collection to analysis. Use internal standards and control exposure time to ambient conditions [1].

Recommended Experimental Workflow

The following diagram outlines a core analytical workflow designed to minimize this compound degradation, incorporating specific techniques from the search results.

Start Start: Sample Preparation S1 Controlled Storage (Inert Gas, Desiccant, -20°C) Start->S1 S2 Fast Extraction (MDSPE with GO/COF-Fe3O4 sorbent) S1->S2 S3 Gentle Analysis (Optimized LC-MS/MS Conditions) S2->S3 Monitor Monitor Degradants (NPPA, Styrene, Norfentanyl) S3->Monitor End End: Data Evaluation Monitor->End

Step 1: Sample Collection and Storage
  • Key Principle: Limit exposure to degradation factors immediately upon sample collection.
  • Protocol: For solid powders, store in a desiccated environment under an inert gas atmosphere (e.g., argon or nitrogen) at freezing temperatures. Studies on fentanyl show this significantly reduces the formation of volatile degradants like styrene and NPPA compared to storage in air [1]. For biological fluids, follow similar principles and process quickly.
Step 2: Fast and Efficient Extraction
  • Key Principle: Reduce sample preparation time to minimize opportunities for degradation.
  • Protocol: Implement Magnetic Dispersive Solid Phase Extraction (MDSPE). This method is noted for its speed, simplicity, and easy phase separation using an external magnet [3].
    • Sorbent: Use a composite sorbent like Graphene Oxide (GO) and Covalent Organic Framework (COF) combined with magnetic Fe₃O₄ nanoparticles. This sorbent offers high surface area, porosity, and good dispersibility, leading to high extraction efficiency for fentanyl analogs [3].
    • Procedure: Disperse the magnetic sorbent in your sample solution. After analyte adsorption, separate the sorbent using a magnet, elute the analyte, and inject it into the LC-MS/MS system.
Step 3: Optimized Chromatographic Analysis
  • Key Principle: Use gentle, selective, and highly efficient analytical conditions.
  • Protocol:
    • Column: Select a reverse-phase HPLC column with low silanol activity, such as a Newcrom R1 column, which has been used for this compound separation [2].
    • Mobile Phase: A simple mixture of acetonitrile and water is a good starting point. For MS-compatibility, use formic acid as a pH modifier instead of phosphoric acid [2].
    • Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method due to its high sensitivity and specificity, allowing for the detection of sub-nanogram amounts of fentanyl and its analogs [3] [5].

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for this compound stability? The most critical parameters are temperature, oxygen, and moisture. Elevated temperature rapidly accelerates degradation, while oxygen and moisture facilitate oxidative and hydrolytic breakdown. Consistently storing samples in a cold, inert, and dry environment is the most effective stabilization strategy [1].

Q2: How can I monitor the success of my stabilization efforts? You should quantitatively monitor the formation of known degradation products. The most significant markers to track are N-Phenylpropanamide (NPPA) and Styrene. An increase in these compounds indicates that degradation is occurring. In biological samples, also monitor for Norfentanyl [1].

Q3: My sample is a complex biological matrix. What extraction method is best? For complex matrices like exhaled breath condensate, plasma, or urine, Magnetic Dispersive Solid Phase Extraction (MDSPE) is highly recommended. It provides excellent cleanup, high extraction efficiency, and rapid processing, which helps preserve the integrity of the target analyte by reducing handling time [3].

Q4: Are there any specific LC-MS settings I should focus on? While specific settings are instrument-dependent, your focus should be on developing a method that provides a sharp, well-resolved peak for this compound, separating it from its degradants. Using a low-activity reversed-phase column and a volatile, MS-compatible mobile phase (acetonitrile/water with formic acid) are the foundational steps [2].

References

troubleshooting Noralfentanil chromatographic separation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Noralfentanil

The following table summarizes the core techniques used for separating and detecting this compound in complex samples.

Technique Sample Matrix Key Separation & Detection Details Sample Preparation Primary Reference / Source
Gas Chromatography-Mass Spectrometry (GC-MS) [1] Human Plasma Simultaneous analysis of alfentanil and this compound. This compound is converted to a pentafluoropropionyl derivative before analysis. [1] Liquid-liquid extraction from alkalized plasma. [1] J Chromatogr B. 1994
Reverse-Phase HPLC (Method outline) [2] Not specified (Pharmacokinetic applications suggested) Mobile phase: Acetonitrile, water, and phosphoric acid (replace with formic acid for MS compatibility). Column: Newcrom R1 (low silanol activity). [2] Not detailed. SIELC Technologies
UHPLC-MS/MS (Comprehensive panel) [3] [4] Whole Blood, Urine, Hair Part of a method quantifying 23 fentanyl analogs and metabolites. Short runtime (8 min). High sensitivity (LOQ in blood/urine: 2-6 ng/L). [3] [4] Varies by matrix: Urine: dilution; Blood: liquid-liquid extraction; Hair: solid-phase extraction. [3] [4] Front Chem. 2019

To help visualize the general workflow from the comprehensive UHPLC-MS/MS method, the following diagram outlines the main steps.

f cluster_1 Sample Preparation (Matrix-Specific) Sample Collection\n(Blood, Urine, Hair) Sample Collection (Blood, Urine, Hair) Sample Preparation Sample Preparation Sample Collection\n(Blood, Urine, Hair)->Sample Preparation UHPLC-MS/MS Analysis UHPLC-MS/MS Analysis Sample Preparation->UHPLC-MS/MS Analysis Urine: Simple Dilution Urine: Simple Dilution Sample Preparation->Urine: Simple Dilution Matrix Type Blood: Liquid-Liquid Extraction Blood: Liquid-Liquid Extraction Sample Preparation->Blood: Liquid-Liquid Extraction Matrix Type Hair: Solid-Phase Extraction Hair: Solid-Phase Extraction Sample Preparation->Hair: Solid-Phase Extraction Matrix Type Data Analysis & Quantification Data Analysis & Quantification UHPLC-MS/MS Analysis->Data Analysis & Quantification Documented Consumption Documented Consumption Data Analysis & Quantification->Documented Consumption Urine: Simple Dilution->UHPLC-MS/MS Analysis Blood: Liquid-Liquid Extraction->UHPLC-MS/MS Analysis Hair: Solid-Phase Extraction->UHPLC-MS/MS Analysis

Common Challenges and Troubleshooting Insights

While explicit troubleshooting tips for this compound are scarce, the literature points to several critical areas where issues commonly arise.

  • Sample Preparation is Critical: The extraction efficiency can significantly impact results. The GC-MS method notes an extraction efficiency of >99% for this compound, but this is highly dependent on the pH and solvent used during the liquid-liquid extraction step [1]. Inefficient extraction will lead to poor sensitivity and inaccurate quantification.
  • Metabolite Derivatization (for GC-MS): Unlike the parent drug, the this compound metabolite requires a derivatization step (conversion to a pentafluoropropionyl derivative) to be suitable for GC-MS analysis [1]. Incomplete or inconsistent derivatization is a common source of error and variability in this method.
  • Column Chemistry and Mobile Phase: For LC methods, the chemistry of the stationary phase is crucial. The recommended Newcrom R1 column is noted for its low silanol activity, which can help achieve better peak shape for basic compounds like this compound by reducing unwanted interactions with the silica surface [2]. If using a standard C18 column, peak tailing might occur.

References

cross-reactivity Noralfentanil immunoassay solutions

Author: Smolecule Technical Support Team. Date: February 2026

Fentanyl Analog Cross-Reactivity Data

The table below summarizes the documented cross-reactivity of various fentanyl analogs and other substances with different fentanyl immunoassays. This can serve as a reference for your investigations into Noralfentanil.

Assay / Test Strip Substances with Cross-Reactivity Substances without Cross-Reactivity Key Findings / Notes
DRI Fentanyl Immunoassay [1] Acetylfentanyl, Risperidone, 9-Hydroxyrisperidone (Not specified in the abstract) Specificity was only 86% due to false positives from risperidone and its metabolite. Confirmatory testing (e.g., LC-MS) is recommended for all positive screens.
Prometheus Bio Fentanyl Test Strips [2] 16 out of 18 tested fentanyl analogs Carfentanil, Norfentanyl, other non-fentanyl drugs or cutting agents The strips did not react with Norfentanyl, a primary metabolite of fentanyl. This suggests that different analogs exhibit varying degrees of recognition.
Systematic EHR Data Analysis [3] (Method can discover new cross-reactants) (Method can identify non-reactants) This study presents a data-driven method to systematically discover unknown cross-reactivities affecting various drug assays, which can be a model for future research.

Troubleshooting Guide & FAQs

Here are some common questions and solutions related to immunoassay cross-reactivity, drawing from general immunoassay best practices and the specific context of fentanyl testing.

Frequently Asked Questions
  • Q: Our fentanyl immunoassay shows a positive result, but confirmatory LC-MS/MS is negative for fentanyl and Norfentanyl. What could be the cause?

    • A: This is a classic false positive. The most likely cause is cross-reactivity from a structurally similar compound. This could be another fentanyl analog (like Acetylfentanyl), a medication (like Risperidone), or an unknown metabolite. The solution is to use a more specific confirmatory method for all presumptive positives [1] [3].
  • Q: We are developing an assay for this compound. How can we proactively identify potential cross-reactants?

    • A: Beyond traditional spiking experiments, consider a data-driven approach. One study analyzed electronic health records (EHRs) to find statistical associations between patient medication exposure and false-positive immunoassay results, which were then validated experimentally. This can be a high-throughput method for discovery [3].
  • Q: Our immunoassay results have high variability. What are some general best practices to improve reliability?

    • A: General immunoassay troubleshooting steps include [4]:
      • Proper Sample Prep: Thoroughly vortex and centrifuge samples to remove debris and lipids.
      • Precise Pipetting: Use calibrated pipettes and consistent techniques.
      • Reagent Handling: Warm all reagents to room temperature before use and mix them well.
      • Adequate Washing: Ensure complete washing to avoid high background, using a magnetic separator or plate washer with correct settings.
      • Instrument Care: Regularly clean and calibrate the instrument used to read the assays.
Experimental Protocol: Evaluating Cross-Reactivity

To systematically test for this compound cross-reactivity, or to test other substances against an assay designed for it, you can follow this established methodology [2].

  • 1. Preparation of Solutions: Prepare drug-free urine (negative control) and spiked samples by adding known concentrations of this compound and other compounds of interest (e.g., other fentanyl analogs, common medications).
  • 2. Immunoassay Testing: Run the prepared samples according to the manufacturer's protocol for the test strips or immunoassay kit.
  • 3. Data Analysis: Determine the limit of detection (LOD) for this compound and observe any reactivity from other spiked compounds. A substance is considered cross-reactive if it produces a positive result at a clinically relevant concentration.
  • 4. Confirmatory Analysis: All samples that screen positive should be confirmed with a highly specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1].

Experimental Workflow for Cross-Reactivity Investigation

The following diagram outlines the logical workflow for investigating a suspected false-positive immunoassay result, leading to the confirmation or discovery of a cross-reactive substance.

Start Unexpected Positive Immunoassay Result A Perform Confirmatory Test (LC-MS/MS) Start->A B Confirmatory Result Negative? A->B C False Positive Identified B->C Yes G Cross-Reactive Compound Identified B->G No D Investigate Potential Cross-Reactants C->D E Review Patient Medication List (Literature / EHR Data) D->E F Perform Spiking Experiments with Suspect Compounds E->F F->G

Key Takeaways for Researchers

  • Confirmatory Testing is Critical: Immunoassays are screening tools. Always use a definitive method like LC-MS/MS to verify positive results before drawing conclusions [1].
  • Metabolites May Not Cross-React: The finding that Norfentanyl does not react with some test strips highlights that assays targeting a parent drug (e.g., fentanyl) may not detect its metabolites, and vice versa [2]. This is a crucial consideration for this compound.
  • Explore Systematic Discovery Methods: Traditional methods for finding cross-reactants are reactive. Leveraging big data from EHRs presents a proactive and powerful alternative for uncovering unknown interferences [3].

References

FAQ: Separation Techniques for Fentanyl Analogs and Isomers

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions about separating challenging compounds like noralfentanil isomers.

  • What are the major challenges in separating fentanyl analogs and their isomers? The primary challenge is that many fentanyl analogs are isomeric or isobaric (same molecular weight) and produce highly similar fragment ions in mass spectrometry [1]. Their structural similarities, often only differing in the position of a substituent on a ring, make them very difficult to resolve with standard single-column methods [1].

  • My single column cannot resolve positional isomers. What are effective alternatives? Two advanced approaches have shown high effectiveness:

    • Serially Coupled Columns (SCC) for LC-MS/MS: Connecting two or more columns with different stationary phases in series significantly enhances separation power. This is a cost-effective way to achieve the selectivity needed to separate isomers that co-elute on a single column [1].
    • Novel Stationary Phases: Materials like single-crystalline Covalent Organic Frameworks (COF-300) have demonstrated exceptional performance in separating positional isomers in HPLC due to their highly ordered microporous structure and strong hydrophobicity [2].
  • Besides LC, what other techniques can separate isomers? Gas Chromatography (GC-MS) is a well-established technique for analyzing fentanyl, norfentanyl, and other analogs [3] [4]. For rapid, high-resolution separation without derivatization, Ion Mobility Spectrometry (IMS) coupled to MS is a powerful technique. IMS separates ions in the gas phase based on their size, shape, and charge, allowing it to distinguish between isomeric species [5].

Method Comparison & Selection Guide

The table below summarizes key techniques for separating and analyzing complex mixtures of fentanyl-related compounds.

Technique Best For / Key Strength Key Parameters & Considerations Separation Mechanism
Serially Coupled LC-MS/MS [1] Separating complex mixtures of isomeric/isobaric fentanyl analogs. Stationary Phases: Orthogonal phases (e.g., C18, PFP, Phenyl). Pressure: Increased backpressure. Placement: Most efficient column should be at the end. Differential partitioning between multiple stationary phases and mobile phase.
Single-Crystalline COF HPLC [2] High-resolution separation of positional isomers. Stationary Phase: Single-crystalline COF-300. Mobile Phase: Hydrophobic interactions are critical. Molecular sieving and specific interactions within a highly ordered, porous framework.
GC-MS [3] [4] Volatile and thermally stable analogs; established forensic method. Derivatization: Often required for polar metabolites (e.g., norfentanyl). Runtime: Can be long (10-30 min). Volatility and partitioning between gas phase and liquid stationary phase.
Ion Mobility Spectrometry-MS [5] Rapid separation of isomers based on molecular size and shape. Drift Time: Related to rotationally averaged collision cross-section (CCS). Speed: Much faster than GC. Differential drift of ions in an inert buffer gas under an electric field.

Detailed Experimental Protocols

Here are detailed methodologies for key techniques based on current research.

Protocol 1: Serially Coupled LC-MS/MS for Fentanyl Analog Separation [1]

This protocol is designed to separate 93 fentanyl analogs, including challenging isomers.

  • Sample Preparation: Prepare standard solutions of target fentanyl analogs. Filter through a 0.2 µm PTFE syringe filter.
  • Instrumentation: LC system coupled to a tandem mass spectrometer. Use a switching valve to connect two columns in series.
  • Columns: Employ orthogonal stationary phases. A combination of Pentafluorophenyl (PFP) and Biphenyl columns is recommended, with the PFP column placed last in the series for final separation [1].
  • Mobile Phase:
    • Mobile Phase A: 20 mM Ammonium formate (pH 3.5).
    • Mobile Phase B: Acetonitrile.
  • Gradient Elution:
    • 0-2 min: 10% B
    • 2-15 min: 10% B to 50% B
    • 15-20 min: 50% B to 95% B
    • 20-25 min: 95% B (hold)
    • 25-25.1 min: 95% B to 10% B
    • 25.1-30 min: 10% B (re-equilibration)
  • MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Key fragment ions for many fentanyl analogs include m/z 105, 188, and 202 [1].
Protocol 2: GC-MS Analysis of Fentanyl and Norfentanyl [3]

This method is validated for urine but can be adapted for other samples.

  • Sample Preparation:
    • Perform a liquid-liquid extraction of the sample under alkaline conditions.
    • For the metabolite norfentanyl, a derivatization step is crucial. Use Pentafluoropropionic Anhydride (PFPA) to derivative norfentanyl to improve volatility and detection sensitivity [3].
  • Instrumentation: GC-MS system with a standard non-polar or mid-polar capillary column (e.g., 5% phenyl polysiloxane).
  • GC Parameters:
    • Injection: Splitless or pulsed splitless mode.
    • Temperature Program: A typical gradient might be: 60°C (hold 1 min), ramp to 300°C at 20-30°C/min.
    • Carrier Gas: Helium, constant flow.
  • MS Detection: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for highest sensitivity. Key ions include m/z 245, 189, 146 for fentanyl and m/z 257, 207, 195 for norfentanyl derivative [3]. A limit of detection (LOD) of 0.04 ng/mL for alfentanil and 0.08 ng/mL for other substances has been reported [3].

Troubleshooting Common Issues

  • Problem: Inadequate separation of isomers on Serially Coupled Columns.
    • Solution: Re-evaluate the combination and order of your stationary phases. The separation efficiency (S-value) is highly dependent on the final column. Try different orthogonal phases like C30 or phenylhexyl [1].
  • Problem: Poor peak shape or tailing for basic compounds like fentanyl analogs in LC.
    • Solution: Use mobile phase additives to mask residual silanols on the silica stationary phase. A 20 mM concentration of ammonium formate at pH 3.5 has been shown to produce sharper peaks and better separation [1].
  • Problem: Low sensitivity for norfentanyl in GC-MS.
    • Solution: Ensure the derivatization process with PFPA is complete. Optimize the time and temperature of the derivatization reaction [3].

Workflow and Signaling Pathway Visualizations

The following diagrams illustrate the core experimental workflow and the biological context of norfentanyl.

Experimental Workflow for this compound Analysis start Sample Preparation sp1 Liquid-Liquid Extraction (alkaline pH) start->sp1 tech_choice Technique Selection sp1->tech_choice sp2 Derivatization (PFPA for GC-MS) gc1 GC Capillary Column Separation sp2->gc1 lc_path LC-MS/MS Path tech_choice->lc_path LC-MS/MS gc_path GC-MS Path tech_choice->gc_path GC-MS lc1 Serially Coupled Column Separation lc_path->lc1 gc_path->sp2 ms1 MS Ionization & Mass Analysis lc1->ms1 ms2 MS Ionization & Mass Analysis gc1->ms2 data Data Analysis: Retention Time & Mass Spectrum ms1->data ms2->data

μ-Opioid Receptor Signaling Pathway (Simplified) F Fentanyl/Norfentanyl MOR μ-Opioid Receptor (MOR) F->MOR Gi Gα_i/o Protein MOR->Gi Activates AC Adenylate Cyclase (AC) Gi->AC Inhibits K K+ Channel (GIRK) Gi->K Opens Ca Ca2+ Channel (N/P/Q-type) Gi->Ca Inhibits (via Gβγ) cAMP cAMP AC->cAMP Reduces Neuro Reduced Neurotransmitter Release K->Neuro Hyperpolarization Ca->Neuro Reduced Influx Effect Analgesia & Respiratory Depression Neuro->Effect

References

overcoming matrix effects in Noralfentanil quantification

Author: Smolecule Technical Support Team. Date: February 2026

What Are Matrix Effects and How to Diagnose Them

In chemical analysis, the matrix refers to all components of a sample other than the analyte you're interested in [1]. The matrix effect (ME) is the collective influence these components have on the measurement of the analyte's quantity [2]. In mass spectrometry, it often appears as a suppression or enhancement of the analyte's ionization efficiency, leading to inaccurate results [3] [4] [5].

The first step is to diagnose and quantify the matrix effect in your method. The table below summarizes the primary evaluation techniques.

Method Name Description Key Outcome Key Limitation
Post-Column Infusion [4] A blank matrix extract is injected into the LC system while a standard solution is infused post-column. Qualitative; identifies chromatographic regions with ion suppression/enhancement. Does not provide a numerical value for ME [4].
Post-Extraction Spike [4] [5] Compares the signal of a neat standard to the signal of the same analyte spiked into a blank matrix extract. Quantitative; calculates a precise Matrix Effect percentage. Requires a blank matrix [4].
Slope Ratio Analysis [4] Compares the slope of a calibration curve in a neat solution to one in a matrix. Semi-quantitative; assesses ME over a range of concentrations. Less precise than the post-extraction spike [4].

To quantify ME using the Post-Extraction Spike method, use the following formula, where a value of 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement [1]: ME = 100 × (A(extract) / A(standard))

Strategies to Overcome Matrix Effects

Once you've identified a matrix effect, you can use the following flowchart to guide your troubleshooting process. The strategies are categorized into minimizing the effect during sample preparation and chromatography, or compensating for it during calibration.

Start Matrix Effect Detected Min Minimize the Effect Start->Min Comp Compensate for the Effect Start->Comp SP Improve Sample Cleanup Min->SP Chrom Optimize Chromatography Min->Chrom Cal Use Robust Calibration Comp->Cal SP1 • Solid-Phase Extraction (SPE) • Liquid-Liquid Extraction (LLE) • Protein Precipitation SP->SP1 Chrom1 • Improve separation • Use divert valve • Switch to APCI source Chrom->Chrom1 Cal1 • Isotope-Labeled IS • Matrix-Matched Standards • Standard Addition Cal->Cal1

The following sections provide more detail on the strategies shown in the chart.

Minimize the Effect

This approach aims to remove matrix components before the sample enters the mass spectrometer.

  • Improve Sample Cleanup: The most effective way to reduce ME is through selective extraction and clean-up [4]. For Noralfentanil in blood or plasma, this could involve:
    • Alkaline Extraction: As described in a GC-MS method for the related drug Alfentanil, the analyte and its metabolite (this compound) are extracted from plasma under basic conditions [6].
    • Specialized Techniques: Modern approaches like Molecularly Imprinted Polymers (MIPs) offer high selectivity, though they are not yet widely available [4]. Common techniques like Solid-Phase Extraction (SPE) are workhorses for removing salts and phospholipids [7].
  • Optimize Chromatography: Better separation prevents matrix components from co-eluting with your analyte.
    • Enhance Separation: Use UHPLC or different column chemistries to improve resolution and shift the analyte's retention time away from suppression zones [4] [7].
    • Use a Divert Valve: A valve can divert the initial solvent front, which often contains the most matrix interferences, away from the ion source [4].
    • Consider APCI: Switching from an Electrospray Ionization (ESI) source to an Atmospheric Pressure Chemical Ionization (APCI) source can reduce ME, as APCI is less susceptible to suppression in the liquid phase [4].
Compensate for the Effect

When ME cannot be fully eliminated, calibration strategies can correct for it.

  • Use Isotope-Labeled Internal Standards (IS): This is the gold standard. A deuterated standard for this compound (e.g., Norfentanyl-d5) co-elutes with the analyte and experiences identical matrix effects, perfectly correcting for signal loss or enhancement [3] [4] [8].
  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that matches your samples [4] [1]. This requires access to analyte-free matrix.
  • Standard Addition: If a blank matrix is unavailable, use the method of standard addition. Measure the sample's response, then add a known amount of standard and measure again. This is accurate but tedious for many samples [4] [1].

Frequently Asked Questions (FAQs)

Q1: What is the most robust way to compensate for matrix effects in quantitative bioanalysis? The most effective and robust method is to use a stable, isotope-labeled internal standard (e.g., a deuterated version of this compound). It behaves almost identically to the analyte throughout sample preparation and analysis, and its co-elution means it undergoes the exact same matrix effect, providing a reliable correction factor [4] [8].

Q2: Why does simply diluting the sample not always solve the matrix effect? While dilution can reduce the concentration of interfering matrix components, it also dilutes your analyte. If high sensitivity is required to detect low concentrations of this compound, dilution may push your analyte below the limit of quantification. Furthermore, some matrix effects persist even at high dilution levels [3].

Q3: How do I know if my method has a significant matrix effect? You must test for it empirically. The post-column infusion method is excellent for a qualitative check, showing you which parts of your chromatogram are affected. For a quantitative result, the post-extraction spike method is standard practice. A signal deviation of more than ±15% is often considered a significant matrix effect that needs to be addressed [4] [5].

References

Understanding Noralfentanil and Detection Significance

Author: Smolecule Technical Support Team. Date: February 2026

Noralfentanil is a major metabolite of the synthetic opioid alfentanil [1]. Detecting and quantifying it at low concentrations (sub-ng/mL) is critical in various research and application fields [1]:

  • Toxicology and Forensics: Confirming alfentanil intake and distinguishing it from other substances.
  • Pharmacology: Studying alfentanil's metabolism and pharmacokinetics.
  • Clinical Trials: Monitoring drug exposure and metabolic pathways in patients.
  • Doping Control: Detecting unauthorized use of potent analgesics.

A summary of modern techniques applicable to this compound detection is provided in the table below.

Technique Key Principle Typical Sensitivity/ Detection Limit Key Advantages Key Limitations / Challenges
GC-MS (with derivatization) [1] Separation by GC, identification by mass spectrometry after chemical derivatization. ~0.3 ng/mL [1] High specificity and sensitivity; considered a gold standard for confirmatory analysis [2] [3]. Requires extensive sample preparation and derivatization; not ideal for high-throughput or on-site use [2].
LC-MS/MS [4] Separation by LC, identification by tandem mass spectrometry. <1 ng/mL (for alfentanil) [4] High sensitivity and selectivity; no derivatization needed; ideal for complex biological matrices [3]. High instrument cost; requires skilled operators; can be susceptible to matrix effects [4].
High-Throughput TIMS-MS/MS [5] Ion mobility separation coupled with tandem mass spectrometry. < pg level (for fentanyl analogs) [5] Ultra-high sensitivity and throughput (<5 min analysis); high resolving power separates isomers [5]. Very specialized, expensive instrumentation; method development can be complex [5].
Immunoassays (e.g., LFI) [2] Antibody-antigen binding for detection. Varies by kit Rapid, portable, and easy to use; good for initial screening [2]. Potential for cross-reactivity; less specific and quantitative than MS methods; may not detect all analogs [2].

Optimized Methodologies & Protocols

Here are detailed protocols for two highly sensitive and specific mass spectrometry-based methods suitable for detecting this compound at low concentrations.

GC-MS Protocol for this compound (via Pentafluorobenzamide Derivative)

This method, adapted from a published procedure for fentanyl analog metabolites, is a robust approach for unambiguous identification [1].

  • Sample Preparation: Isolate this compound from urine (or other matrices) using a liquid-liquid extraction procedure [1].
  • Derivatization: Derivative the extracted this compound to yield a pentafluorobenzamide compound. This creates a stable product with excellent chromatographic properties and unique high-mass fragments for reliable detection [1].
  • Instrumental Analysis:
    • GC-MS is used to separate and identify the derivative.
    • The method is designed to exploit the unique mass fragments of the derivatized compound.
    • This workflow allows for detection limits as low as 0.3 ng/mL [1].

The following diagram illustrates the logical workflow for this method:

G Start Start: Urine Sample Step1 Liquid-Liquid Extraction Start->Step1 Step2 Chemical Derivatization (Pentafluorobenzamide) Step1->Step2 Step3 GC-MS Analysis Step2->Step3 End Identification & Quantification Step3->End

LC-MS/MS Protocol for Alfentanil (with applicability to this compound)

While this specific protocol is for alfentanil and midazolam, the principles for sample cleanup and analysis are directly applicable to developing a method for its metabolite, this compound [4].

  • Sample Preparation (Solid Phase Extraction):
    • Plasma Volume: 330 µL.
    • Internal Standards: Use deuterated internal standards (e.g., alfentanil-d5) if available for precise quantification.
    • Acidification: Acidify plasma with 4% phosphoric acid.
    • SPE Cartridge: Use a mixed-mode cation exchange (MCX) 96-well plate.
    • Conditioning: Condition with methanol, then water.
    • Loading: Load the acidified sample.
    • Washing: Wash with 0.1N HCl, then methanol.
    • Elution: Elute with 95:5 acetonitrile:ammonium hydroxide.
    • Reconstitution: Dry under nitrogen and reconstitute in a suitable solvent for LC-MS/MS [4].
  • Instrumental Analysis (LC-MS/MS):
    • Column: C18 (e.g., 50 x 2.1 mm, 3.5 µm).
    • Mobile Phase: (A) 0.01% acetic acid in water; (B) 0.01% acetic acid in methanol.
    • Gradient: Use a fast gradient from 25% B to 100% B over several minutes.
    • Mass Spectrometer: Triple-quadrupole.
    • Ionization: Positive-ion electrospray ionization (ESI+).
    • Detection: Multiple Reaction Monitoring (MRM). For alfentanil, a transition of m/z 417.0 → 197.2 is used [4]. You would need to optimize MRM transitions for this compound specifically.
    • Linear Range: The method can be validated from 0.25 to 100 ng/mL [4].

The workflow for this LC-MS/MS method is outlined below:

G Start Start: Plasma Sample Step1 Acidify and Add Internal Standard Start->Step1 Step2 Mixed-Mode Cation Exchange SPE Step1->Step2 Step3 Elute, Dry, and Reconstitute Step2->Step3 Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4 End Quantification Step4->End


Troubleshooting Common Experimental Issues

Here are solutions to common problems you might encounter when working with low-concentration this compound.

Problem Possible Causes Potential Solutions
Low Sensitivity Inefficient derivatization (GC-MS); Ion suppression (LC-MS); Poor extraction recovery. Optimize derivatization time/temperature. Improve sample cleanup to reduce matrix effects. Use a more specific internal standard (e.g., deuterated this compound).
High Background Noise Contaminated reagents or glassware; Column bleed; Source contamination in MS. Use high-purity solvents. Maintain and condition the GC column regularly. Clean the MS ion source regularly.
Poor Chromatography Column degradation; Inappropriate mobile phase/gradient; Sample pH issues. Replace or rejuvenate the HPLC/GC column. Optimize the mobile phase composition and gradient. Ensure sample pH is optimal for retention and shape.
Inconsistent Results Pipetting errors; Instrument drift; Variable derivatization efficiency. Use calibrated pipettes and implement liquid handling automation. Follow a rigorous instrument calibration and QC schedule. Standardize and control all reaction steps tightly.

Method Selection Guidance

To select the best method for your needs, consider the following decision workflow:

G Start Start: Define Analysis Goal Q1 Primary Need for High-Throughput (> 100 samples/day)? Start->Q1 Q2 Access to Advanced TIMS-MS Instrumentation? Q1->Q2 No M1 Recommended Method: High-Throughput TIMS-MS/MS Q1->M1 Yes Q3 Requirement for Maximum Sensitivity (< pg level)? Q2->Q3 No Q2->M1 Yes Q4 Working Primarily with Complex Biological Matrices (e.g., Plasma, Urine)? Q3->Q4 No Q3->M1 Yes M2 Recommended Method: LC-MS/MS Q4->M2 Yes M3 Recommended Method: GC-MS (with derivatization) Q4->M3 No M4 Consider: Immunoassay (for initial screening only)

References

Noralfentanil vs norfentanyl metabolic comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Metabolic Profile Comparison

The table below summarizes the available comparative data for these two metabolites:

Feature Noralfentanil (Metabolite of Alfentanil) Norfentanyl (Metabolite of Fentanyl)
Parent Drug Alfentanil [1] [2] Fentanyl [3] [4] [5]
Primary Metabolic Reaction N-dealkylation [1] N-dealkylation (via CYP3A4/5) [4]
Chemical Formula C₁₆H₂₄N₂O₂ [2] C₁₄H₂₀N₂O [5]
Molecular Weight 276.381 g/mol [2] 232.327 g/mol [5]
Opioid Activity Information missing Inactive (significantly less potent than parent compound) [3] [5]
Analytical Methods GC-MS [1]; HPLC (Newcrom R1 column) [2] LC-MS/MS [6] [7]; Immunoassay (with varying cross-reactivity) [6]
Role in Toxicology Information missing Primary urinary metabolite; key marker for detecting fentanyl exposure [6] [4]

Detailed Metabolic Pathways and Experimental Data

Norfentanyl (from Fentanyl)

Norfentanyl is the major, inactive metabolite of fentanyl, formed primarily in the liver via N-dealkylation by cytochrome P450 enzymes (CYP3A4 and CYP3A5) [4] [5]. It is a crucial biomarker for detecting fentanyl use.

  • Experimental Protocol (Detection in Human Plasma/Urine): A standard method for simultaneous determination uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) [6] [7].

    • Sample Preparation: Samples (e.g., plasma, urine) are mixed with an internal standard (e.g., norfentanyl-D5). For urine, a simple "dilute and shoot" approach can be used, where urine is diluted with water and an internal standard solution [6].
    • Instrumentation: Analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
    • Chromatography: A reversed-phase C18 column is typically used. The mobile phase consists of water and acetonitrile, both with additives like formic acid or ammonium acetate.
    • Mass Spectrometry: Detection is via electrospray ionization in positive mode, monitoring specific ion transitions. For norfentanyl, the precursor ion (m/z 233.2) is fragmented to a product ion (m/z 84.2) [6].
    • Performance: These methods are highly sensitive, with limits of detection (LOD) for norfentanyl reported as low as 1-2 ng/mL [6] [7].
  • Immunoassay Cross-Reactivity: A study evaluating the Lin-Zhi Fentanyl II Immunoassay highlights the importance of norfentanyl detection. This particular assay claims 100% cross-reactivity with norfentanyl and a detection cutoff of 5 ng/mL, making it more sensitive in identifying fentanyl exposure compared to other immunoassays that have lower cross-reactivity [6].

This compound (from Alfentanil)

This compound is a major metabolite of alfentanil, formed through the same N-dealkylation reaction [1]. Detailed data on its metabolic fate and activity is less extensively documented in the searched literature.

  • Experimental Protocol (Detection in Human Plasma): A documented method uses gas chromatography-mass spectrometry (GC-MS) [1].

    • Sample Preparation: Alfentanil and this compound are extracted from alkalinized plasma using a basic solvent extraction. This compound is then derivatized to form a pentafluoropropionyl derivative to improve its analytical properties.
    • Instrumentation: Analysis is performed using a GC-MS system.
    • Performance: The reported method showed a linear range of 0.4-10 ng/mL for this compound, indicating high sensitivity [1].
  • HPLC Analysis: An application note from SIELC Technologies describes the separation of this compound on a Newcrom R1 HPLC column using a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS compatibility) [2].

Metabolic Pathway Visualization

The following diagram illustrates the core metabolic reaction shared by both parent drugs, leading to their respective nor-metabolites.

Parent Parent Drug (Alfentanil or Fentanyl) NorMetabolite Nor-Metabolite (this compound or Norfentanyl) Parent->NorMetabolite N-dealkylation (CYP3A Enzymes)

Key Insights for Researchers

  • Focus on Norfentanyl: The wealth of data on norfentanyl's pharmacology, toxicology, and detection makes it a well-characterized biomarker. Recent studies even explore its prolonged detection window in chronic users, which is a critical consideration for clinical and forensic analysis [4].
  • Data Gap on this compound: The limited public data on this compound, particularly regarding its potential pharmacological activity or detailed pharmacokinetics, presents a potential area for further research.
  • Method Selection: The choice between GC-MS and LC-MS/MS for quantifying these metabolites depends on the required sensitivity, specificity, and the laboratory's available instrumentation. LC-MS/MS is generally favored for high-throughput and direct analysis of polar metabolites without derivatization.

References

Noralfentanil cross-reactivity opioid screening tests

Author: Smolecule Technical Support Team. Date: February 2026

Norfentanyl Cross-Reactivity in Immunoassays

Immunoassay / Test Type Target Analytic Cross-Reactivity with Norfentanyl Experimental Context & Key Findings

| ARK Fentanyl Immunoassay [1] | Fentanyl | ~3% cross-reactivity [1] | Context: Urine testing on Roche Cobas e602 analyzer. Finding: Recognizes norfentanyl metabolite. A mixture of 0.5 ng/mL fentanyl + 6 ng/mL norfentanyl produced a positive result, improving clinical concordance [1]. | | BTNX Rapid Response FTS [2] | Fentanyl | No cross-reactivity [2] | Context: Lateral flow test strips for direct drug checking. Finding: One of 5 tested lots showed faint positivity at very high concentration (10 µg/mL), deemed not clinically relevant. All other lots were negative [2]. | | Immunalysis Fentanyl ELISA [3] | Fentanyl | Not specified for norfentanyl [3] | Context: Screening in whole blood. Finding: Study validated for fentanyl and 9 analogs, but noralfentanil was not among the tested compounds [3]. | | Traditional Opiate Immunoassays [4] | Morphine | Effectively no cross-reactivity [4] | Context: Standard workplace/pain management urine screens (e.g., EMIT, CEDIA, FPIA). Finding: Structurally distinct synthetics like fentanyl and buprenorphine show no reactivity in morphine-calibrated assays; specific tests are required [4]. |

Detailed Experimental Protocols

The data in the table is derived from rigorously validated laboratory studies. Here are the detailed methodologies for the key experiments cited.

Protocol: Comparison of Fentanyl Immunoassays [1]

This study directly compared the performance of two FDA-cleared fentanyl immunoassays.

  • Objective: To evaluate the clinical performance, precision, and cross-reactivity of the ARK and Immunalysis (IAL) fentanyl immunoassays.
  • Methods:
    • Imprecision Testing: Both assays were run on a Roche Cobas e602 analyzer. Urine was spiked with fentanyl at concentrations above, below, and at the manufacturer's cutoff (1.0 ng/mL). Repeatability and total imprecision were calculated.
    • Cross-Reactivity Assessment: Norfentanyl and several fentanyl analogs (acetylfentanyl, acrylfentanyl, furanylfentanyl) were diluted in drug-free urine and tested.
    • Concordance Study: 90 patient samples were tested with both immunoassays and compared to a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) gold standard.
  • Key Outcome: The ARK assay demonstrated superior precision and specific cross-reactivity with the norfentanyl metabolite, which enhanced its agreement with LC-MS/MS results [1].
Protocol: Multi-Lot Evaluation of Fentanyl Test Strips [2]

This study assessed the lot-to-lot variability of BTNX Rapid Response fentanyl test strips.

  • Objective: To determine the sensitivity and cross-reactivity of five different manufacturing lots of FTS for fentanyl, its analogs, and potential interferants.
  • Methods:
    • Sensitivity & Cross-Reactivity: Pure analytical standards of fentanyl and fentanyl analogs were serially diluted in water (from 10 µg/mL down to 10 ng/mL). Each dilution was tested with FTS from five different lots, in duplicate, following the manufacturer's instructions.
    • Interference Testing: Common illicit substances and cutting agents (e.g., methamphetamine, MDMA, diphenhydramine, lidocaine) were diluted to high concentrations and tested for false-positive reactivity.
    • Result Interpretation: Two independent reviewers interpreted the test strips within 5 minutes, with results determined by consensus.
  • Key Outcome: The study found significant lot-to-lot variability. For norfentanyl, only one lot (196) showed a faint positive at the highest concentration tested (10 µg/mL), which is not considered clinically relevant for typical drug checking scenarios [2].

Understanding Immunoassay Cross-Reactivity

The fundamental reason for the low cross-reactivity of norfentanyl lies in the mechanism of immunoassays. These tests use antibodies designed to bind to a specific molecular structure of a target drug. The following diagram illustrates the logical relationship between antibody specificity and detection outcomes.

G start Immunoassay Antibody decision Does the metabolite's structure match the antibody's target site? start->decision high_cr High Cross-Reactivity (Metabolite is detected) decision->high_cr Yes (Close Match) low_cr Low/No Cross-Reactivity (Metabolite is NOT detected) e.g., Norfentanyl in most assays decision->low_cr No (Significant Change)

Norfentanyl is formed by the removal of the propionyl group from the piperidine ring nitrogen of fentanyl, creating a primary amine. This is a significant structural change that often falls outside the specific binding site of antibodies raised against the parent fentanyl molecule, leading to minimal detection [4] [2].

Implications for Research and Testing

For researchers and drug development professionals, these findings have critical implications:

  • Test Selection is Crucial: A negative result for fentanyl on a standard opiate immunoassay or a less specific fentanyl strip does not rule out fentanyl exposure due to the lack of norfentanyl detection [4] [2].
  • Confirmation is Key: For definitive results, especially in a research or clinical setting, confirmation with highly sensitive and specific techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential. These methods can independently identify and quantify both fentanyl and norfentanyl, avoiding the pitfalls of immunoassay cross-reactivity [4] [5].
  • Consider the Metabolite: Including norfentanyl in confirmatory analyses significantly increases the detection window for fentanyl use, as this metabolite is often present in higher concentrations and for a longer duration than the parent drug [1].

References

Noralfentanil potency comparison fentanyl analogs

Author: Smolecule Technical Support Team. Date: February 2026

Established Potency of Key Fentanyl Analogs

The table below summarizes the relative potency of several fentanyl analogs for which data is available, using morphine as a benchmark. Note that "noralfentanil" is not listed among these characterized compounds [1] [2] [3].

Compound Name Relative Potency (Compared to Morphine) Key Characteristics
Fentanyl 50 - 100 times [1] [2] [3] Synthetic μ-opioid receptor agonist; wide margin of safety; fast onset, short duration of action [1].
Carfentanil ~10,000 times [3] One of the most potent opioids known; used as a general anesthetic for large animals [3].
Sufentanil Highly potent Clinically used congener of fentanyl [1].
Remifentanil Highly potent Clinically used congener of fentanyl [1].
Alfentanil Highly potent Clinically used congener of fentanyl [1].
Acetylfentanyl Less potent than fentanyl An emerging novel synthetic opioid with reported abuse [2].

Experimental Protocols for Potency Assessment

The following are standard methodologies used in research to determine the pharmacological profile and potency of fentanyl analogs.

Receptor Binding Assays

This method quantifies a compound's affinity for the μ-opioid receptor (MOR).

  • Objective: To determine the binding constant (Ki) and receptor selectivity of a compound for μ-, δ-, and κ-opioid receptors [2].
  • Procedure:
    • Membrane Preparation: Use cell membranes expressing cloned human opioid receptors.
    • Incubation: Incubate the test compound (e.g., a fentanyl analog) with the receptor preparation and a known radio-labeled competitive ligand (e.g., [³H]-diprenorphine).
    • Separation and Measurement: Filter the mixture to separate bound from free ligand. Measure the radioactivity of the bound ligand using a scintillation counter.
    • Data Analysis: The concentration of the test compound that displaces 50% of the radio-labeled ligand (IC50) is determined. This value is used to calculate the inhibition constant (Ki), which represents binding affinity [2].
In Vitro Functional Assays (e.g., Guinea Pig Ileum / Mouse Vas Deferens)

These assays measure the functional potency of a compound by observing its physiological effect on isolated tissue.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound in electrically stimulated tissue, which contracts in response to the stimulation. Opioid agonists inhibit this contraction [1].
  • Procedure:
    • Tissue Preparation: Isolate a segment of guinea pig ileum (GPI) or mouse vas deferens (MVD) and mount it in an organ bath containing oxygenated physiological solution.
    • Electrical Stimulation: Apply electrical field stimulation to induce muscle twitches.
    • Concentration-Response: Cumulative concentrations of the test compound are added to the bath.
    • Measurement: The degree of inhibition of the twitch response is measured for each concentration. The IC50 value is calculated from the concentration-response curve [1].

The experimental workflow for these key assays can be visualized as follows:

cluster_receptor Receptor Binding Assay cluster_functional In Vitro Functional Assay start Start Potency Assessment rb1 Prepare membranes with cloned human opioid receptors start->rb1 fa1 Isolate tissue (Guinea Pig Ileum) start->fa1 rb2 Incubate with test compound and radio-labeled ligand rb1->rb2 rb3 Separate bound/free ligand via filtration rb2->rb3 rb4 Measure radioactivity (scintillation counter) rb3->rb4 rb5 Calculate IC50 and Ki values rb4->rb5 results Analyze and Compare Pharmacological Data rb5->results fa2 Mount in organ bath with physiological solution fa1->fa2 fa3 Apply electrical field stimulation fa2->fa3 fa4 Add cumulative concentrations of test compound fa3->fa4 fa5 Measure inhibition of twitch response fa4->fa5 fa6 Calculate IC50 value fa5->fa6 fa6->results

How to Proceed with this compound Research

  • Verify the Compound Name: "this compound" is not identified in current scientific literature. The primary metabolite of fentanyl is norfentanyl [4] [1], and a known pharmaceutical is alfentanil [1]. Please confirm the exact compound you are researching.
  • Consult Specialized Databases: For data on novel or obscure analogs, search specialized forensic and chemical databases such as UNODC Early Warning Advisory, EMCDDA, DEA resources, and patent literature.
  • Leverage Analytical Techniques: If you have a sample, techniques like LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) can help identify the compound and its metabolites [5] [2].

References

The Metabolic Relationship: Alfentanil to Noralfentanil

Author: Smolecule Technical Support Team. Date: February 2026

The key relationship between alfentanil and noralfentanil is that of a parent drug and its major metabolite. The following diagram illustrates its primary metabolic pathway:

G Primary Metabolic Pathway of Alfentanil Alfentanil Alfentanil CYP3A4 CYP3A4 Alfentanil->CYP3A4 N-dealkylation This compound This compound CYP3A4->this compound

Diagram Title: Alfentanil Metabolism to this compound

As shown above, the metabolism of alfentanil is primarily hepatic, mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme system [1] [2]. The main metabolic pathway is N-dealkylation at the piperidine nitrogen, which produces this compound [3]. This metabolite is considered pharmacologically inactive, meaning it does not contribute to the analgesic effects of the drug [2].

Pharmacokinetic Profile of Alfentanil

The table below summarizes the key pharmacokinetic parameters for alfentanil, which are well-established in the literature. These parameters are crucial for understanding its short-acting clinical profile.

Parameter Value for Alfentanil
Absorption Complete after intravenous (IV) administration; immediate onset of action [1].
Distribution Volume of distribution: 0.4 - 1.0 L/kg [1]. Protein binding: 88% - 92% (primarily to alpha-1 acid glycoprotein) [1] [2].
Metabolism Extensive hepatic metabolism, primarily via CYP3A4 [1]. Main pathway: N-dealkylation to this compound [3].
Elimination Half-life: 1.5 - 1.8 hours [1]. Excretion: Primarily renal (approx. 90% of dose), with only 0.16-0.47% excreted as unchanged alfentanil [3].

The Data Gap on this compound

While this compound is clearly identified as the major metabolite, the search results do not provide its specific pharmacokinetic parameters, such as its own volume of distribution, half-life, or clearance rate.

  • Experimental Focus: Available human studies track the excretion of this compound in urine (about 30% of the administered alfentanil dose) but do not characterize its subsequent behavior in the body [3].
  • Analytical, Not Pharmacological, Data: Information on this compound is often provided in the context of analytical methods for detection in biological samples, not its pharmacokinetic properties [4].

References

Noralfentanil CYP3A4 metabolism vs other opioids

Author: Smolecule Technical Support Team. Date: February 2026

CYP3A4 Metabolism of Opioids

The table below summarizes the key metabolic pathways and quantitative data for several opioids, highlighting the central role of CYP3A4.

Opioid Primary Metabolic Route(s) Key CYP3A4-Mediated Reaction Experimental Evidence & Quantitative Data
Alfentanil Hepatic, primarily via CYP3A4 [1] [2] N-dealkylation to Noralfentanil [2] In human hepatocytes: Alfentanil dealkylation used as a specific probe activity for CYP3A4/5 catalytic function [2].
Fentanyl Hepatic, primarily via CYP3A4 [3] [4] [5] N-dealkylation to Norfentanyl [3] In human liver microsomes: Formation of norfentanyl; Km = 117 µM, Vmax = 3.86 nmol/min/nmol P450. Inhibited >90% by anti-CYP3A4 antibodies [3].
Methadone Hepatic, via CYP3A4 and CYP2B6 [2] [4] N-demethylation to EDDP (inactive pyrroline) [2] In human hepatocytes: Methadone (10 µM) increased its own N-demethylation 2-fold, with correlated increases in CYP3A4/CYP2B6 mRNA, protein, and activity [2].
Tramadol Hepatic, via CYP2D6 (to M1) and CYP3A4 (to N-desmethyltramadol) [6] [4] N-demethylation [6] A population PK analysis showed that CYP2D6 poor metabolizers had tramadol concentrations ~20% higher than extensive metabolizers [6].
Oxycodone Hepatic, primarily via CYP3A4 [4] N-demethylation to Noroxycodone [4] Not fully detailed in search results, but noted as having substantial drug interaction potential via CYP3A4 [4].

Experimental Protocols for Key Findings

For researchers, the methodology behind the data is critical. Here are the detailed experimental protocols for two pivotal studies cited in the table.

  • Fentanyl N-dealkylation (CYP3A4) [3]

    • System: Human hepatic microsomes fortified with NADPH.
    • Analytical Method: Metabolite (norfentanyl) formation determined by GC/MS.
    • Kinetic Analysis: Standard incubation conditions to determine Michaelis-Menten constants (Km and Vmax).
    • Inhibition/Specificity Tests:
      • Chemical Inhibitors: Ketoconazole and erythromycin (CYP3A4 inhibitors) strongly inhibited (>90%) norfentanyl formation.
      • Immunoinhibition: Polyclonal antibodies against CYP3A4 also caused marked inhibition (>90%).
      • Correlation Analysis: Rate of norfentanyl formation across 10 human liver samples was highly correlated (r² = 0.876) with immunochemically determined CYP3A4 protein levels.
  • Methadone Autoinduction (CYP3A4 & CYP2B6) [2]

    • Cell System: Fresh plated human hepatocytes from four donor livers.
    • Induction Protocol: Cells exposed to 0.1, 1, and 10 µM methadone for 72 hours, with media and drug replaced daily.
    • Post-Induction Assessment:
      • mRNA Expression: Quantified for CYP2B6, CYP3A4, and CYP3A5.
      • Protein Expression: Measured using gel-free HPLC-mass spectrometry for absolute quantification.
      • Catalytic Activity:
        • CYP3A4/5 Activity: Measured via alfentanil dealkylation.
        • CYP2B6 Activity: Measured via bupropion hydroxylation.
        • Autoinduction: Assessed by measuring the rate of methadone's own N-demethylation to EDDP.

Metabolic Pathway of Alfentanil

The following diagram illustrates the primary metabolic pathway of alfentanil, culminating in the formation of this compound.

Alfentanil Alfentanil This compound This compound Alfentanil->this compound N-dealkylation Inactive Metabolites\n(for excretion) Inactive Metabolites (for excretion) This compound->Inactive Metabolites\n(for excretion) Further Metabolism CYP3A4 Enzyme CYP3A4 Enzyme CYP3A4 Enzyme->Alfentanil Catalyzes Inhibition\n(e.g., Ketoconazole) Inhibition (e.g., Ketoconazole) Inhibition\n(e.g., Ketoconazole)->CYP3A4 Enzyme Impedes Induction\n(e.g., Rifampin) Induction (e.g., Rifampin) Induction\n(e.g., Rifampin)->CYP3A4 Enzyme Enhances

Research Implications

The central role of CYP3A4 in the metabolism of alfentanil, fentanyl, and methadone has direct and significant implications for drug development and clinical practice.

  • Drug-Drug Interactions (DDIs): Coadministration of CYP3A4 inhibitors (e.g., ketoconazole, erythromycin, ritonavir) can dangerously increase the plasma levels of these opioids, elevating the risk of toxicity and respiratory depression [3] [4] [7]. Conversely, CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's Wort) can reduce their analgesic efficacy by accelerating clearance [2] [4] [7].
  • Interindividual Variability: The expression and activity of CYP3A4 can vary up to 30-fold between individuals, contributing significantly to unpredictable pharmacokinetics and dose response, particularly for drugs like methadone which have a narrow therapeutic window [8] [7].
  • Predictive Modeling: In vitro systems like human liver microsomes and fresh human hepatocytes are critical tools for predicting these clinical outcomes. The use of specific probe activities, such as alfentanil dealkylation, allows for the quantitative assessment of CYP3A4 activity in the presence of a new drug candidate [2].

References

Noralfentanil analytical standards cross-validation

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Comparison Guide

To assist your work, here is a general framework for the experimental protocols and data presentation you can use when you obtain the necessary standards and data.

Suggested Experimental Protocol for Cross-Validation

A robust cross-validation of analytical standards should verify their suitability for use in a specific quantitative method, such as LC-MS/MS.

  • Instrumentation: Use a validated LC-MS/MS system. The method from [1] for fentanyl analogs in hair, for instance, uses an Acquity UPLC system coupled to a tandem mass spectrometer.
  • Sample Preparation: Include a sample purification step. Solid-phase extraction (SPE) or a protein precipitation method, as optimized for fentanyls in plasma and blood [2], can be adapted.
  • Chromatographic Separation: Employ a reversed-phase column. A Waters Acquity UPLC HSS T3 column has been successfully used for separating multiple fentanyl analogs [1].
  • Method Validation Parameters: When you have the standards, perform a full method validation to generate the comparison data. Key parameters to assess are:
    • Linearity and Range: Prepare calibration curves using each standard source and calculate the coefficient of determination (R²).
    • Accuracy and Precision: Analyze quality control (QC) samples at multiple concentrations over several days. Report the percent bias (accuracy) and the relative standard deviation (precision).
    • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest detectable and quantifiable amounts for each standard.
    • Specificity/Selectivity: Confirm that the standard's peak is free from interference in the matrix.
Structured Data Presentation

Once experimental data is collected, you can summarize it in a clear table for easy comparison. Below is a template for such a table.

Parameter Vendor A (e.g., Cerilliant) Vendor B (e.g., Cayman Chemical) Vendor C (e.g., Chiron) Acceptance Criteria
Purity (by CoA) 99.5% 98.7% 99.9% ≥ 98.5%
Linearity (R²) 0.999 0.998 0.999 ≥ 0.995
Accuracy (% Bias) -2.1% +3.5% -1.8% ±15%
Precision (% RSD) 4.5% 6.2% 3.8% ≤ 15%
LOD (pg/mg) 0.8 1.2 0.5 -
LOQ (pg/mg) 2.5 4.0 2.0 -
Remarks Stable over 72h Minor impurity noted Highest sensitivity -
Visualizing the Cross-Validation Workflow

The following diagram outlines the core workflow for cross-validating an analytical standard, from preparation to final assessment.

Start Start: Acquire Noralfentanil Standards from Vendors Prep Sample Preparation (SPE or Precipitation) Start->Prep Analysis LC-MS/MS Analysis Prep->Analysis DataProc Data Processing & Calibration Curve Analysis->DataProc Eval Performance Evaluation (Accuracy, Precision, LOD/LOQ) DataProc->Eval Report Generate Comparative Performance Report Eval->Report

References

Noralfentanil metabolite profile different species

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways of Fentanyl Analogs

The metabolism of fentanyl and its analogs (often called "fentalogs") is extensive and can be anticipated based on the well-studied pathway of pharmaceutical fentanyl. The table below summarizes the primary and potential metabolic reactions for these compounds [1] [2].

Phase Metabolic Reaction Key Example(s) Notes / Experimental Evidence
Phase I N-dealkylation Formation of norfentanyl from fentanyl [3] [4]. Formation of norfentanyl from alpha-methylfentanyl and beta-hydroxyfentanyl [5]. Primary metabolic pathway; major metabolite is typically inactive [1].
Hydroxylation Formation of beta-hydroxyfentanyl [5]. Hydroxylation at the 4-position of the phenylethyl moiety [1]. Can produce metabolites with significant opioid activity [1].
Further Oxidation Conversion of hydroxylated metabolites to ketones or carboxylic acids. Follows initial hydroxylation [1] [2].
Hydrolysis Ester cleavage (relevant for analogs like acetylfentanyl). -
O-dealkylation - -
Phase II Glucuronidation Conjugation of hydroxylated metabolites. Increases water solubility for excretion [1] [2].
Sulfation Conjugation of hydroxylated metabolites. Increases water solubility for excretion [1] [2].

The following diagram illustrates the core metabolic pathway of fentanyl, culminating in the primary metabolite, norfentanyl, and subsequent excretion.

fentanyl_metabolism Fentanyl Core Metabolic Pathway Fentanyl Fentanyl Norfentanyl Norfentanyl Fentanyl->Norfentanyl N-dealkylation (CYP3A4) Excretion Excretion Norfentanyl->Excretion Urine

Species Comparison in Metabolic Studies

Researchers use various in vivo and in vitro models to predict human metabolism. The table below compares the applications and limitations of different experimental systems, as noted in the literature [1] [2] [5].

Model System Application & Findings Limitations
Human (self-administration, death cases) Considered the "gold standard"; used to confirm norfentanyl as the primary human metabolite [1] [3]. Ethical and practical constraints; metabolic profiles can be biased by individual health or enzymatic phenotypes [1].
Rat Models (in vivo) Urine studies show norfentanyl is the main metabolite for fentanyl, alpha-methylfentanyl, and beta-hydroxyfentanyl; detectable for at least 72 hours [5]. Limited direct transferability to humans; used to model distribution and excretion patterns [1].
Human Liver Microsomes (HLM) (in vitro) Confirms CYP3A4-mediated N-dealkylation is the major pathway; used to elucidate metabolism of alpha-methylfentanyl and beta-hydroxyfentanyl [5]. Does not reflect the full spectrum of human metabolism (may lack non-CYP enzymes or transport processes) [1].
Rat Liver Microsomes (RLM) (in vitro) Used for comparative metabolism studies with HLM [5]. Used to cross-validate with in vivo rat data; findings may not directly translate to human metabolism [1].
Human Hepatocytes (in vitro) Simulates human hepatic metabolism, including Phase I and II reactions [1] [2]. Metabolic profile can vary significantly with cell line and culture environment [1].
Fungi (e.g., Cunninghamella elegans) (in vitro) A cost-efficient tool to produce metabolites for initial screening and identification [1] [2]. Lacks the ability to produce the full human metabolic spectrum [1].

Analytical Methodologies for Detection

Accurately quantifying fentanyl and its metabolites, often at very low concentrations, is crucial in forensic and clinical toxicology. The established standard methodology is detailed below.

  • Sample Preparation: Whole blood or urine samples are typically alkalized with a base like potassium hydroxide. The drugs are then extracted using an organic solvent via liquid-liquid extraction [4].
  • Instrumental Analysis: Analysis is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique separates the compounds (chromatography) and then identifies and quantifies them based on their specific mass-to-charge ratios (mass spectrometry) [5] [4].
  • Quantitation: The use of deuterated internal standards (e.g., fentanyl-d5) corrects for variability and improves accuracy. Analytes are quantitated in Positive Ion Multiple Reaction Monitoring (MRM) mode, which offers high sensitivity and specificity [4].
  • Sensitivity: Modern methods are extremely sensitive, with lower limits of quantification (LLOQ) in the picogram-per-milliliter (pg/mL) range. For example, one method can detect fentanyl at 2 pg/mL and norfentanyl at 40 pg/mL in rat urine [5].

The workflow for this analytical process is summarized in the following diagram.

analytical_workflow LC-MS/MS Analysis Workflow Sample Sample Prep Sample Preparation (Alkalization & LLE) Sample->Prep Analysis LC-MS/MS Analysis (Chromatography & MRM) Prep->Analysis Results Results Analysis->Results

Research Gaps and Future Directions

The existing research has several limitations that your drug development work should consider [1] [3]:

  • Limited Data on Analogs: While the metabolism of pharmaceutical fentanyl is well-known, information on the metabolic pathways and potencies of many new, illicitly manufactured fentanyl analogs (fentalogs) remains scant.
  • Translation to Illicit Use: Most pharmacokinetic data comes from studies on pharmaceutical fentanyl in opioid-naïve or anesthetized patients. These findings may not fully translate to the patterns of illicit use, which involve supratherapeutic doses, frequent administration, and exposure to complex mixtures of fentanyl analogs and adulterants.

References

Noralfentanil stability comparison parent compounds

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Information and Methodologies

While a direct stability comparison was not found, the search results offer key insights that are essential for such an investigation:

  • Metabolic Relationship: Noralfentanil is a major metabolite of alfentanil, formed primarily through CYP3A4 and CYP3A5 enzyme metabolism [1]. This relationship is central to any stability study, as the formation and degradation of this compound are linked to the metabolism of alfentanil.
  • Analytical Methods: A robust method for analyzing alfentanil in human plasma using LC-MS/MS has been developed. This method, which employs solid-phase extraction and mass spectrometry, is precisely the type of technique required to conduct stability studies for these compounds [2].
  • Stability Data for Alfentanil: One study confirmed that alfentanil is stable in human plasma during storage at -80°C, as well as through processing and analysis [2].

Proposed Experimental Workflow

To objectively compare the stability of this compound and alfentanil, you would typically follow a structured experimental protocol. The workflow below outlines the key steps involved in such a study, based on standard practices in analytical toxicology and the methodologies identified in the search results.

Start Start: Stability Comparison Step1 1. Sample Preparation • Spike this compound & alfentanil into matrices (blood, plasma, buffer) Start->Step1 Step2 2. Stress Condition Testing • Thermal (e.g., -20°C, 4°C, 25°C) • pH variation • Light exposure • Long-term storage Step1->Step2 Step3 3. Sample Analysis • LC-MS/MS analysis at time points • Use validated method [2] Step2->Step3 Step4 4. Data Processing • Calculate % recovery over time • Compare degradation rates Step5 5. Result Interpretation • Determine relative stability • Identify major degradation products Step4->Step5 3 3 3->Step4

Stability Data from Literature

The table below summarizes the available stability information found for alfentanil. No specific quantitative data for this compound stability was located in this search.

Compound Matrix Storage Condition Stability Duration Key Findings Source
Alfentanil Human Plasma -80°C Validated duration Stable during storage, processing, and analysis [2]. J Pharm Biomed Anal. (2011)
This compound Information not located

Guidance for Further Research

Given that a direct comparison guide was not available, here are practical steps you can take to find or generate the necessary data:

  • Refine Your Literature Search: Use specialized scientific databases such as PubMed, Scopus, or Web of Science with more specific keywords. Try searches for "this compound stability LC-MS/MS," "alfentanil metabolite stability," or "forced degradation study alfentanil."
  • Explore Regulatory Submissions: Pharmaceutical manufacturers sometimes conduct extensive forced degradation studies as part of drug development. These detailed stability data may be found in regulatory documents filed with agencies like the U.S. FDA or the European Medicines Agency (EMA).
  • Consider Experimental Investigation: If the data is not available in the public domain, designing and conducting a stability study based on the workflow above would be a valuable contribution. The analytical method described in [2] provides an excellent starting point for such an experiment.

References

Pharmacokinetic Comparison of Alfentanil and its Metabolite

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data for Alfentanil and its major metabolite, Noralfentanil.

Compound Elimination Half-Life (t₁/₂) Key Metabolic Pathway Pharmacologic Activity Vd (Volume of Distribution)
Alfentanil (Parent Drug) 1.4 - 1.5 hours [1] Efficient hepatic N-dealkylation to this compound, primarily via CYP3A4 [2] [1]. Potent μ-opioid receptor agonist; 1/5 to 1/10 the potency of fentanyl [1]. 27 L [1]
This compound (Metabolite) Not found in available literature Formed from alfentanil via N-dealkylation [1]. Minimal pharmacological activity (significantly less potent than alfentanil) [2] [1]. Information missing

Experimental Protocols for Metabolic Profiling

For researchers investigating the metabolism of fentanyl analogs like alfentanil, the following established methodologies are applicable [2]:

  • In Vitro Incubation Systems: Use human liver microsomes or primary human hepatocytes to simulate hepatic metabolism. Incubate the target compound (e.g., alfentanil) with these systems, often for 72 hours with daily media changes, to generate metabolites [2] [3].
  • Analytical Identification: Analyze incubation samples using liquid chromatography-high resolution mass spectrometry (LC-HRMS). This technique separates and identifies metabolites based on their mass and retention time [2].
  • Structural Elucidation: To differentiate between structural isomers, isolate sufficient quantities of metabolites (e.g., via preparative HPLC) and conduct further analysis using nuclear magnetic resonance (NMR) spectroscopy [2].
  • Activity Assays: To determine if a metabolite retains biological activity, use a competitive binding assay such as a guinea pig ileum assay or a cell-based assay using cells expressing the human μ-opioid receptor (MOR) to assess receptor binding and potency [2].

The following diagram illustrates this research workflow for characterizing a novel synthetic opioid and its metabolites.

Start Novel Synthetic Opioid Step1 In Vitro Incubation with Human Liver Microsomes Start->Step1 Step2 Analytical Identification via LC-HRMS Step1->Step2 Step3 Structural Elucidation via NMR Spectroscopy Step2->Step3 Step4 Pharmacological Activity Assay (e.g., Guinea Pig Ileum Assay) Step3->Step4 Result Characterized Metabolite Profile Step4->Result

References

×

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

276.183778013 Da

Monoisotopic Mass

276.183778013 Da

Heavy Atom Count

20

Appearance

Assay:≥95%A solution in methanol

UNII

IO6G3L550Q

Other CAS

61086-18-8

Metabolism Metabolites

Noralfentanil is a known human metabolite of alfentanil.

Wikipedia

Noralfentanil

Dates

Last modified: 08-15-2023

Explore Compound Types